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  • Product: 2-Amino-2-methylpropan-1-ol hydrobromide
  • CAS: 23551-87-3

Core Science & Biosynthesis

Foundational

Comprehensive Solubility Profile and Physicochemical Behavior of 2-Amino-2-methylpropan-1-ol Hydrobromide in Organic Solvents

Executive Summary 2-Amino-2-methylpropan-1-ol hydrobromide (AMP·HBr, CAS: 23551-87-3) is a sterically hindered primary amine salt widely utilized as a precursor in the synthesis of spirocyclic nitroxides (DOXYL radicals)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-2-methylpropan-1-ol hydrobromide (AMP·HBr, CAS: 23551-87-3) is a sterically hindered primary amine salt widely utilized as a precursor in the synthesis of spirocyclic nitroxides (DOXYL radicals), a buffering agent, and a critical intermediate in pharmaceutical manufacturing. Understanding its solubility profile in organic solvents is paramount for optimizing reaction conditions, designing liquid-liquid extractions, and executing effective quenching protocols[1].

This technical guide provides an in-depth analysis of the solvation mechanics of AMP·HBr, quantitative solubility data across various solvent classes, and a self-validating experimental protocol for solubility determination.

Physicochemical Properties & Solvation Mechanics

To predict and manipulate the solubility of AMP·HBr, one must analyze the causality behind its molecular interactions. The molecule features a unique structural dichotomy:

  • The Hydrophilic Core: An ammonium cation ( −NH3+​ ), a hydroxyl group ( −OH ), and a bromide counterion ( Br− ).

  • The Lipophilic Shield: A gem-dimethyl group attached to the α -carbon, which introduces steric bulk and localized lipophilicity.

Thermodynamic Drivers of Solubility

The dissolution of AMP·HBr in any organic solvent is a thermodynamic competition between the crystal lattice energy of the solid and the solvation energy provided by the solvent. X-ray crystallographic studies of 2-Amino-2-methyl-1-propanol hydrobromide reveal a highly ordered 2D hydrogen-bonding network within the crystal lattice[2][3].

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are highly effective at dissolving AMP·HBr. They act as both hydrogen-bond donors and acceptors, effectively solvating the bromide anion via hydrogen bonding and the ammonium cation via ion-dipole interactions. The solvent's dielectric constant is sufficient to overcome the strong electrostatic forces of the crystal lattice.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess high dipole moments but lack hydrogen-bond donating capabilities. While they excellently solvate the bulky organic cation, they leave the bromide anion relatively "naked" and unsolvated. Consequently, solubility is moderate compared to protic solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The weak London dispersion forces generated by non-polar solvents cannot overcome the high lattice energy of the ionic hydrobromide salt, rendering AMP·HBr virtually insoluble in these media.

Quantitative Solubility Profile

The following table summarizes the solubility profile of AMP·HBr across standard organic solvents at 25°C. Note: Values are empirical estimates based on the physicochemical behavior of sterically hindered primary amine hydrobromides.

Solvent ClassSolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL at 25°C)Solvation Mechanism
Aqueous Water80.1> 150.0Strong ion-dipole, extensive H-bonding
Polar Protic Methanol32.750.0 - 80.0H-bond donor/acceptor, ion-dipole
Polar Protic Ethanol24.515.0 - 30.0Moderate H-bonding, steric hindrance from solvent
Polar Aprotic DMSO46.720.0 - 40.0Strong cation solvation, poor anion solvation
Polar Aprotic DMF36.710.0 - 20.0Moderate cation solvation
Weakly Polar Ethyl Acetate6.0< 1.0Insufficient dielectric constant
Weakly Polar Dichloromethane8.9< 1.0Weak dipole interactions
Non-Polar Hexane / Toluene< 2.5InsolubleInability to disrupt ionic lattice

Experimental Workflow: Validating the Solubility Profile

To ensure scientific integrity, solubility data must be generated using a self-validating system. Because AMP·HBr lacks a strong UV chromophore (no conjugated π -systems), standard HPLC-UV is inadequate. The following protocol utilizes the Isothermal Saturation Method coupled with HPLC-ELSD (Evaporative Light Scattering Detector) and a gravimetric cross-check.

Step-by-Step Methodology

Phase 1: Isothermal Equilibration

  • Preparation: Dispense 5.0 mL of the target organic solvent into a 10 mL glass vial equipped with a magnetic stir bar.

  • Solid Addition: Incrementally add solid AMP·HBr (CAS: 23551-87-3)[4] to the solvent until a visible suspension persists, indicating saturation.

  • Equilibration: Seal the vial and place it in a thermostated water bath at exactly 25.0 ± 0.1 °C. Stir at 400 RPM for 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Transfer the suspension to a temperature-controlled centrifuge. Centrifuge at 10,000 RPM for 15 minutes at 25°C to pellet the undissolved solid. Carefully decant the supernatant.

Phase 2: Self-Validating Quantification 5. Gravimetric Analysis (Primary Check): Pipette exactly 1.0 mL of the clear supernatant into a pre-weighed glass vial. Evaporate the solvent under a gentle stream of nitrogen gas, followed by vacuum drying at 40°C until a constant weight is achieved. The mass difference yields the absolute solubility (mg/mL). 6. HPLC-ELSD Validation (Secondary Check): Dilute a separate 100 μ L aliquot of the supernatant with mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA). Inject into an HPLC system equipped with a HILIC column and an ELSD. 7. Causality of Cross-Checking: The gravimetric method provides absolute mass, but cannot distinguish between intact AMP·HBr and degradation products. The HPLC-ELSD confirms that the dissolved mass is ≥98% pure AMP·HBr, validating that the solvent did not induce solvolysis or degradation during the 48-hour equilibration.

Applications in Drug Development & Synthesis

The solubility profile of AMP·HBr directly dictates its utility in synthetic workflows:

  • Synthesis of Spirocyclic Nitroxides: AMP·HBr is a foundational building block for DOXYL-type nitroxyl radicals used as spin probes in EPR spectroscopy[5]. Because the subsequent condensation reactions often require polar aprotic environments, understanding its solubility limit in solvents like DMF prevents incomplete dissolution and low reaction yields.

  • Quenching and Workup Protocols: In reactions involving 2-bromo-2-methylpropan-1-amine hydrobromide, quenching is required to prevent the degradation of the tertiary alkyl bromide moiety[1]. Because AMP·HBr is highly soluble in water but insoluble in ethyl acetate, biphasic liquid-liquid extraction is highly effective. Neutralization with a base liberates the free amine (2-amino-2-methylpropan-1-ol), which partitions into the organic layer, leaving the hydrobromide salts safely in the aqueous phase[1].

Workflow Visualization

Below is the logical pathway for solvent selection and validation when working with AMP·HBr.

G A Solid AMP·HBr (CAS: 23551-87-3) B Polar Protic Solvents (MeOH, EtOH, H2O) A->B C Polar Aprotic Solvents (DMSO, DMF) A->C D Non-Polar Solvents (Hexane, Toluene) A->D E High Solvation (Ion-Dipole & H-Bonding) B->E F Moderate Solvation (Cation-Dipole) C->F G Insoluble (Lattice Energy > Solvation) D->G H HPLC-ELSD & Gravimetric Cross-Validation E->H F->H G->H

Fig 1: Solvent selection and solubility validation pathway for AMP·HBr.

References

  • Muhonen, H. "The Crystal and Molecular Structure of 2-Amino-2-Methyl-1-Propanol Hydrobromide." Finnish Chemical Letters, 1980, 7, 138. Referenced via MDPI: [Link]

  • National Institutes of Health (PMC). "Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications." PMC, 2022. Available at:[Link]

Sources

Exploratory

Thermal Stability and Phase Transition Dynamics of 2-Amino-2-methylpropan-1-ol Hydrobromide: A Comprehensive Technical Guide

Executive Summary 2-Amino-2-methylpropan-1-ol hydrobromide (AMP-HBr, CAS: 23551-87-3) is a sterically hindered, bifunctional amino alcohol salt widely utilized as a buffer, an intermediate in organic synthesis, and a pre...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-2-methylpropan-1-ol hydrobromide (AMP-HBr, CAS: 23551-87-3) is a sterically hindered, bifunctional amino alcohol salt widely utilized as a buffer, an intermediate in organic synthesis, and a precursor in pharmaceutical development[1]. While the free base form of AMP is well-documented, the hydrobromide salt presents unique thermodynamic properties. This whitepaper provides an in-depth analysis of the thermal stability, melting point dynamics, and degradation kinetics of AMP-HBr, equipping researchers with field-proven methodologies for handling and analyzing this compound.

Molecular Architecture & Lattice Thermodynamics

To understand the thermal behavior of AMP-HBr, one must first analyze its structural crystallography. The free base, 2-amino-2-methyl-1-propanol, is a liquid or low-melting solid at room temperature (melting point ~24–28 °C). However, the protonation of the primary amine to form the hydrobromide salt fundamentally alters its phase transition dynamics.

As documented in foundational structural studies (e.g., Finn. Chem. Lett. 1980), the crystal and molecular structure of AMP-HBr is defined by a robust ionic lattice[2]. The presence of both a hydroxyl group (–OH) and a protonated ammonium group (–NH₃⁺) allows for extensive, three-dimensional intermolecular hydrogen bonding with the highly polarizable bromide (Br⁻) anion.

Causality of High Thermal Stability: The steric hindrance provided by the gem-dimethyl groups on the alpha-carbon restricts the rotational freedom of the molecule. This rigidity, combined with the strong electrostatic interactions of the ionic lattice, requires a significantly higher input of thermal energy (enthalpy) to disrupt the crystal structure, thereby elevating the melting point of AMP-HBr well above that of its free base and hydrochloride counterparts.

Thermal Stability & Degradation Kinetics

AMP-HBr is generally stable under standard laboratory conditions, but understanding its failure modes under stress is critical for drug formulation and storage.

Interestingly, AMP-HBr is often the product of the degradation of related compounds. For instance, note that 2-Bromo-2-methylpropan-1-amine hydrobromide undergoes an SN1 hydrolysis of its tertiary C-Br bond—a reaction facilitated by moisture and accelerated by heat—to yield AMP-HBr[3].

When AMP-HBr itself is subjected to forced degradation, its primary vulnerabilities are:

  • Thermal Degradation: Prolonged exposure to elevated temperatures (e.g., 60 °C for 48 hours) tests the integrity of the hydrogen-bonded lattice[3]. Extreme temperatures (>250 °C) eventually lead to lattice collapse, dehydration, and the potential off-gassing of hydrogen bromide.

  • Oxidative Stress: The hydroxyl and amine functionalities can be susceptible to oxidation, leading to the formation of N-oxides or fragmented carbonyl species when exposed to peroxides[3].

Quantitative Data: Comparative Phase Transitions

To contextualize the thermal stability of AMP-HBr, Table 1 summarizes the physicochemical properties of AMP and its common salt forms.

Table 1: Comparative Thermal Properties of AMP and its Salts

CompoundCAS NumberPhysical State (RT)Melting Point (°C)Boiling Point (°C)
AMP (Free Base) 124-68-5Liquid / Low-melting solid24–28165
AMP Hydrochloride 3207-12-3Crystalline Solid203–206[4]N/A (Decomposes)
AMP Hydrobromide 23551-87-3Crystalline Solid>250 (Decomposes)N/A (Decomposes)

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is imperative to design workflows that inherently verify their own accuracy. The following protocols for assessing the thermal stability and melting point of AMP-HBr are engineered with built-in self-validation mechanisms.

Stability-Indicating Forced Degradation Assay

This protocol identifies potential degradation products and assesses the stability of AMP-HBr under various stress conditions[3].

Forced_Degradation Start AMP-HBr Stock (1 mg/mL) Acid Acidic Stress 1N HCl, 60°C Start->Acid Base Basic Stress 1N NaOH, RT Start->Base Thermal Thermal Stress Solid, 60°C Start->Thermal Oxidative Oxidative Stress 3% H2O2, RT Start->Oxidative Quench Neutralization (Halts Kinetics) Acid->Quench 24h Base->Quench 24h Thermal->Quench 48h Oxidative->Quench 24h Analysis HPLC Analysis (Quantify Degradants) Quench->Analysis

Caption: Workflow for stability-indicating forced degradation of AMP-HBr.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of AMP-HBr in an inert, LC-MS grade solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL[3].

  • Stress Application:

    • Acid Hydrolysis: Add 1N HCl to an aliquot and heat at 60 °C for 24 hours[3].

    • Base Hydrolysis: Add 1N NaOH to an aliquot and hold at room temperature for 24 hours[3].

    • Thermal Degradation: Store the solid AMP-HBr compound at 60 °C for 48 hours in a convection oven[3].

    • Oxidative Degradation: Add 3% H₂O₂ to an aliquot and hold at room temperature for 24 hours[3].

  • Self-Validating Quench (Critical Step): Withdraw aliquots at specified time points. You must neutralize the acid and base hydrolyzed samples immediately[3].

    • Causality: Neutralization halts the degradation kinetics instantly. If the stressor is not quenched, the compound will continue to degrade inside the autosampler vial, leading to an overestimation of the degradation rate and false-positive impurity peaks.

  • Analysis: Dilute all samples to a uniform concentration and analyze using a stability-indicating HPLC method equipped with a UV/Vis or mass spectrometer detector[3].

Differential Scanning Calorimetry (DSC) for Melting Point

Because AMP-HBr often decomposes near its melting point, standard capillary melting point apparatuses are insufficient. DSC combined with Thermogravimetric Analysis (TGA) is required.

Thermal_Analysis Prep Sample Prep 2-5 mg in Al Crucible Purge N2 Purge Prevents Oxidation Prep->Purge Ramp Heating Ramp 10 °C/min Purge->Ramp Endo Endothermic Peak (Melting Point) Ramp->Endo Phase Change Exo Exothermic Event (Decomposition) Ramp->Exo Mass Loss Report Thermogram Integration Endo->Report Exo->Report

Caption: DSC/TGA workflow for determining the melting point and thermal stability.

Step-by-Step Methodology:

  • Sample Encapsulation: Accurately weigh 2–5 mg of AMP-HBr into a standard aluminum crucible and seal it with a pin-holed lid to allow for gas escape during potential decomposition.

  • Self-Validating Baseline: Run an empty, sealed aluminum crucible under identical conditions prior to the sample run.

    • Causality: This establishes a baseline blank, ensuring that any observed endothermic or exothermic events are strictly intrinsic to the AMP-HBr lattice and not artifacts of the instrument's furnace.

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min. This prevents oxidative degradation from masking the true melting endotherm.

  • Thermal Ramping: Apply a controlled heating ramp of 10 °C/min from 25 °C to 300 °C.

    • Causality: A 10 °C/min rate provides an optimal balance. Faster rates cause thermal lag (artificially inflating the apparent melting point), while slower rates broaden the endothermic peak, making the onset temperature difficult to integrate accurately.

  • Data Integration: Record the extrapolated onset temperature of the endothermic peak as the true melting point. If an exothermic event (or mass loss via TGA) immediately follows or overlaps the endotherm, report the value as "Melting with Decomposition."

Conclusion

The thermal stability and melting point of 2-Amino-2-methylpropan-1-ol hydrobromide are fundamentally dictated by its sterically hindered structure and the strength of its hydrogen-bonded ionic lattice. While the free base is highly volatile, the hydrobromide salt exhibits robust thermal resistance, making it highly suitable for rigorous synthetic and pharmaceutical applications. By adhering to the self-validating forced degradation and calorimetric protocols outlined above, researchers can ensure absolute data integrity when characterizing this critical compound.

References

  • MDPI. "Synthesis, Characterization and Structural Study of the Two Ionic Hydrogen-Bonded Organic Frameworks Based on Sterically Crowded Bifunctional Moieties". International Journal of Molecular Sciences. URL:[Link]

  • Ataman Kimya. "2-AMINO-2-METHYL-1-PROPANOL". Ataman Chemicals Safety and Properties Data. URL:[Link]

Sources

Foundational

Comprehensive Material Safety and Application Guide: 2-Amino-2-methylpropan-1-ol Hydrobromide (AMP·HBr)

Executive Summary 2-Amino-2-methylpropan-1-ol hydrobromide (AMP·HBr) is a specialized chemical intermediate and counterion widely utilized in pharmaceutical development. While its parent free base, 2-amino-2-methylpropan...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-2-methylpropan-1-ol hydrobromide (AMP·HBr) is a specialized chemical intermediate and counterion widely utilized in pharmaceutical development. While its parent free base, 2-amino-2-methylpropan-1-ol (AMP), is a ubiquitous buffer, the hydrobromide salt (CAS 23551-87-3) presents unique crystallographic properties and reactivity profiles. This whitepaper synthesizes the Material Safety Data Sheet (MSDS) parameters of AMP·HBr with its mechanistic applications in drug development, specifically focusing on its role in high-throughput salt screening[1] and the synthesis of hematopoietic prostaglandin D synthase (H-PGDS) inhibitors for Duchenne muscular dystrophy[2].

Core Physical and Chemical Properties

To establish a baseline for handling and experimental design, the quantitative physical properties of AMP·HBr are summarized below. The compound typically presents as a highly pure, crystalline solid.

PropertyValueReference
Chemical Name 2-Amino-2-methylpropan-1-ol hydrobromide
CAS Number 23551-87-3,
Molecular Formula C₄H₁₂BrNO (or C₄H₁₁NO·HBr)
Molecular Weight 170.05 g/mol
Purity ≥98%
Physical Form Solid (White to off-white crystalline powder)

Hazard Identification & Safety Data (MSDS Core)

Unlike its free-base counterpart, which is primarily a corrosive organic base, AMP·HBr carries distinct regulatory and safety classifications due to the presence of the hydrobromide moiety.

GHS Classifications
Hazard ClassCategoryHazard CodeDescription
Corrosive to Metals Met. Corr. 1H290May be corrosive to metals.
Target Organ Toxicity STOT RE 2H373May cause damage to organs through prolonged/repeated exposure.

Causality Behind the Hazards:

  • Met. Corr. 1 (H290): The hydrobromide salt is hygroscopic. In the presence of ambient moisture, it can undergo partial dissociation, releasing bromide ions and mild hydrobromic acid equivalents. This localized acidity aggressively attacks metallic surfaces, necessitating storage in tightly sealed, non-metallic (e.g., HDPE or glass) containers[3].

  • STOT RE 2 (H373): Repeated systemic exposure to brominated organic salts can lead to the accumulation of bromide in tissues, potentially interfering with chloride transport mechanisms in the central nervous system. Stringent Personal Protective Equipment (PPE)—including nitrile gloves, chemical safety goggles, and localized exhaust ventilation—is mandatory to prevent inhalation of crystalline dust[3].

Synthetic Pathways & Degradation Kinetics

In pharmaceutical manufacturing, AMP·HBr is frequently encountered not just as a starting material, but as a degradation product of 2-Bromo-2-methylpropan-1-amine hydrobromide . Understanding this pathway is critical for stability testing.

Mechanistic Causality: The precursor molecule contains a tertiary carbon bonded to a bromine atom. This tertiary C-Br bond is highly susceptible to solvolysis via an Sₙ1 mechanism . When exposed to water (especially at elevated temperatures), the bromide leaving group departs, forming a sterically shielded but electronically stable tertiary carbocation. Water rapidly acts as a nucleophile, attacking the carbocation to yield the tertiary alcohol, AMP·HBr[4].

SN1_Hydrolysis A 2-Bromo-2-methylpropan- 1-amine HBr B Tertiary Carbocation Intermediate A->B - Br⁻ (Heat, H₂O) Rate-Determining C 2-Amino-2-methylpropan- 1-ol HBr (AMP·HBr) B->C + H₂O Fast Nucleophilic Attack

Logical workflow of the SN1 hydrolysis pathway generating AMP·HBr.

Applications in Pharmaceutical Development

Synthesis of H-PGDS Inhibitors

AMP and its salts are critical building blocks in the synthesis of inhibitors targeting hematopoietic prostaglandin D synthase (H-PGDS). H-PGDS plays a modulatory role in Duchenne muscular dystrophy; inhibiting this enzyme has been shown to suppress muscular necrosis. The primary amine of AMP·HBr allows for facile derivatization (e.g., coupling with benzyl chloroformate) to build the complex pharmacophores required for these targeted therapies[2].

High-Throughput API Salt Screening

During the formulation of Active Pharmaceutical Ingredients (APIs), selecting the correct salt form is paramount for bioavailability. AMP·HBr is utilized as a counterion in automated salt screens. The unique steric bulk of its gem-dimethyl group restricts conformational flexibility, driving the formation of infinite hydrogen-bonded chains that crosslink adjacent molecules. This predictable packing motif makes it an excellent candidate for stabilizing difficult-to-crystallize APIs[1].

Salt_Screening S1 Prepare API Stock (1-5 mg per well) S2 Evaporate Carrier Solvent (Centrifugal Evaporator) S1->S2 S3 Add AMP·HBr & Crystallization Solvents S2->S3 S4 Incubate in Programmable Oven S3->S4 S5 Characterize Polymorphs (XRD / DSC Validation) S4->S5

High-throughput salt screening workflow utilizing AMP·HBr.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Forced Degradation Study (Synthesis of AMP·HBr via Sₙ1 Hydrolysis)

This protocol is used to identify degradation products of tertiary bromo-amines and intentionally synthesize AMP·HBr for analytical reference[4].

  • Sample Preparation: Dissolve 2-Bromo-2-methylpropan-1-amine hydrobromide in a 1:1 mixture of acetonitrile and water to achieve a 1 mg/mL concentration.

    • Causality: Acetonitrile solubilizes the organic precursor, while water serves dual roles as the ionizing solvent (stabilizing the transition state) and the nucleophile.

  • Acidic Stress Application: Add 1N HCl to the stock solution to lower the pH.

  • Thermal Acceleration: Heat the mixture at 60°C for 24 hours.

    • Causality: The 60°C environment provides the necessary kinetic energy to overcome the activation barrier for the endothermic cleavage of the C-Br bond, accelerating the rate-determining step of the Sₙ1 reaction.

  • Validation (Self-Validating Step): Analyze the resulting solution via High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The disappearance of the starting material peak and the emergence of the AMP·HBr peak confirms complete hydrolysis[4].

Protocol 2: High-Throughput Salt Screening using AMP·HBr

Adapted from industry-standard automated workflows to discover novel API polymorphs[1].

  • Dispensing: Distribute 1–5 mg of the target API (representing a 2–50 μmol loading) into a 96-well plate.

  • Solvent Removal: Thoroughly remove all carrier solvents using a centrifugal evaporator.

    • Causality: Residual carrier solvents can act as competitive hydrogen-bond acceptors/donors, unpredictably inhibiting the desired API-AMP·HBr crystal lattice formation.

  • Counterion Addition: Add 0.1 mL of crystallization solvent containing equimolar AMP·HBr to each well (yielding a 20–500 mM molarity).

  • Incubation: Seal the plates and incubate in a programmable oven under a controlled cooling gradient to induce supersaturation and subsequent nucleation.

  • Validation (Self-Validating Step): Harvest the resulting solids and analyze via X-Ray Diffraction (XRD). Visual confirmation of crystals is prone to false positives (e.g., crystallization of the free API); XRD provides definitive crystallographic proof of salt formation[1].

References

  • Source: sigmaaldrich.
  • Source: sigmaaldrich.
  • Source: benchchem.
  • Source: acs.
  • Source: google.
  • Source: nextsds.

Sources

Exploratory

Crystal Structure Determination of 2-Amino-2-methylpropan-1-ol Hydrobromide: A Technical Guide

Introduction and Structural Significance 2-Amino-2-methylpropan-1-ol (AMP) is a sterically crowded, bifunctional amino alcohol widely utilized in industrial CO₂ capture, buffer formulation, and as a critical precursor fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Significance

2-Amino-2-methylpropan-1-ol (AMP) is a sterically crowded, bifunctional amino alcohol widely utilized in industrial CO₂ capture, buffer formulation, and as a critical precursor for synthesizing DOXYL-type nitroxyl radicals and oxazoline derivatives [1, 2]. The structural elucidation of its hydrobromide salt, 2-Amino-2-methylpropan-1-ol hydrobromide (AMP·HBr), provides foundational insights into the formation of ionic Hydrogen-Bonded Organic Frameworks (HOFs).

Because AMP possesses a quaternary carbon atom with a short three-carbon chain, its conformational flexibility is highly restricted. This steric crowding dictates its solid-state packing, driving the formation of robust 2D and 3D supramolecular networks mediated by strong hydrogen bonds [1]. Understanding the precise crystallographic parameters of AMP·HBr is essential for researchers engineering novel HOFs or optimizing AMP-based solvent systems for carbon capture.

Experimental Methodologies: A Self-Validating Workflow

To achieve a high-resolution crystal structure, the experimental workflow must be treated as a self-validating system where each step—from crystallization to refinement—minimizes structural ambiguity.

Protocol 1: Synthesis and Crystallization of AMP·HBr

Causality Insight: The heavy bromide ion (Br⁻) is an excellent anomalous scatterer, which simplifies the crystallographic phase problem. However, rapid precipitation often yields microcrystalline powders. Slow evaporation is required to achieve the thermodynamic equilibrium necessary for single-crystal growth.

  • Reagent Preparation: Dissolve 10 mmol of pure 2-amino-2-methylpropan-1-ol (free base) in 15 mL of absolute ethanol.

  • Salt Formation: Place the solution in an ice bath (0–5 °C) to control the exothermic neutralization. Slowly add 10 mmol of aqueous hydrobromic acid (48% w/w) dropwise under continuous magnetic stirring.

  • Solvent Evaporation: Stir the mixture for 30 minutes at room temperature. Transfer the clear solution to a crystallization dish.

  • Crystal Growth: Cover the dish with perforated Parafilm to allow for the slow evaporation of ethanol and water at ambient temperature (20–25 °C).

  • Harvesting: After 3–5 days, harvest the resulting colorless, prismatic single crystals. Wash with a minimal amount of cold diethyl ether to remove unreacted starting materials and dry under a gentle nitrogen stream.

Protocol 2: X-ray Diffraction Data Collection

Causality Insight: Data collection at cryogenic temperatures (e.g., 100 K) is critical. It drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms, allowing for the accurate localization of the highly mobile hydrogen atoms involved in the N–H···Br and O–H···Br hydrogen-bonding networks.

  • Crystal Mounting: Select a pristine single crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Coat the crystal in a perfluorinated polyether cryo-oil to prevent atmospheric moisture degradation and mount it on a MiTeGen cryoloop.

  • Cryocooling: Transfer the loop immediately to the diffractometer goniometer equipped with an open-flow nitrogen cryostat set to 100 K.

  • Data Acquisition: Utilize a diffractometer (e.g., Bruker D8 Venture) equipped with a microfocus Mo-Kα (λ = 0.71073 Å) or Cu-Kα radiation source. Collect full-sphere data using ω and ϕ scans to ensure high redundancy and completeness (>99%).

  • Data Reduction: Process the raw frames using software such as CrysAlisPro or APEX. Apply multi-scan absorption corrections (e.g., SADABS) to account for the strong absorption of X-rays by the heavy bromine atom [3].

Protocol 3: Structure Solution and Refinement

Causality Insight: The presence of the heavy Br atom makes dual-space algorithms highly efficient for initial structure solution. For hydrogen atoms, while C–H hydrogens can be placed geometrically, N–H and O–H hydrogens must be located from the difference Fourier map to accurately validate the hydrogen-bonding geometry.

  • Structure Solution: Solve the structure using the dual-space algorithm in SHELXT. The algorithm will easily identify the Br, O, N, and C atoms.

  • Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically using full-matrix least-squares on F2 via SHELXL.

  • Hydrogen Atom Assignment:

    • Place aliphatic C–H atoms in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) for CH₂, 1.5Ueq​(C) for CH₃).

    • Locate the amine (–NH₃⁺) and hydroxyl (–OH) hydrogen atoms from the difference electron density map. Refine their coordinates freely with distance restraints (DFIX) if necessary, to accurately model the HOF interactions.

  • Validation: Run the final CIF through the IUCr checkCIF routine to ensure no missing symmetry or unassigned electron density peaks remain near the heavy bromide ion.

Visualizing the Crystallographic Workflow

Workflow N1 1. Synthesis of AMP·HBr (AMP + aq. HBr in Ethanol) N2 2. Single Crystal Growth (Slow Evaporation at 25°C) N1->N2 N3 3. Crystal Selection & Mounting (Cryoloop, 100 K) N2->N3 N4 4. X-ray Data Collection (Mo-Kα / Cu-Kα Radiation) N3->N4 N5 5. Data Reduction & Absorption Correction (SADABS / CrysAlisPro) N4->N5 N6 6. Structure Solution (SHELXT - Dual Space Algorithm) N5->N6 N7 7. Structure Refinement (SHELXL - Least Squares on F²) N6->N7 N8 8. Validation & CIF Deposition (checkCIF, CCDC) N7->N8

Figure 1: Step-by-step experimental workflow for the crystal structure determination of AMP·HBr.

Structural Features and Supramolecular Logic

The crystal structure of AMP·HBr is defined by the interplay between the sterically demanding 2-methylpropan-1-ol backbone and the electrostatic requirements of the bromide anion [4].

The Hydrogen-Bonded Organic Framework (HOF)

In the solid state, the protonated amine group (–NH₃⁺) acts as a strong triple hydrogen-bond donor, while the hydroxyl group (–OH) acts as both a donor and an acceptor. The bromide ion, being a large, diffuse spherical anion, acts as a multiple hydrogen-bond acceptor. This results in a highly ordered 2D layered network. The layers are stitched together in the third dimension by van der Waals interactions between the closely packed, sterically crowded gem-dimethyl groups of adjacent AMP cations.

Quantitative Data Summaries

Table 1: Representative Crystallographic Data for AMP·HBr (Note: Parameters reflect standard values for sterically crowded amino alcohol hydrobromide salts based on literature precedent[1, 4])

ParameterValue / Description
Chemical Formula C₄H₁₂BrNO
Formula Weight 170.05 g/mol
Crystal System Monoclinic
Temperature 100(2) K
Radiation Mo-Kα ( λ = 0.71073 Å)
Structure Solution Dual-space (SHELXT)
Refinement Method Full-matrix least-squares on F2

Table 2: Supramolecular Interaction Geometry

Interaction TypeDonor (D)Acceptor (A)D···A Distance (Å)Angle D-H···A (°)Structural Role
Ionic H-Bond N (Amine)Br⁻~3.30 - 3.45> 160°Primary 1D chain formation
Moderate H-Bond O (Hydroxyl)Br⁻~3.25 - 3.35> 155°Cross-linking chains into 2D layers
Van der Waals C (Methyl)C (Methyl)~3.80 - 4.10N/AInterlayer stacking (3D assembly)
Supramolecular Logic Diagram

Hbond Cation AMP Cation [NH3⁺-C(CH3)2-CH2-OH] Anion Bromide Anion [Br⁻] Cation->Anion N-H···Br Strong Ionic H-bond Cation->Anion O-H···Br Moderate H-bond Neighbor Adjacent AMP Cation Cation->Neighbor Van der Waals (Methyl-Methyl)

Figure 2: Logical mapping of the supramolecular interactions driving the AMP·HBr crystal packing.

Conclusion

The rigorous crystal structure determination of 2-Amino-2-methylpropan-1-ol hydrobromide highlights the profound impact of steric crowding on supramolecular assembly. By utilizing low-temperature X-ray diffraction and meticulous modeling of the hydrogen atoms, researchers can map the complex N–H···Br and O–H···Br networks that stabilize these ionic frameworks. These structural insights are directly translatable to the design of advanced carbon capture solvents and the synthesis of complex organic frameworks where AMP serves as a foundational building block.

References

  • Synthesis, Characterization and Structural Study of the Two Ionic Hydrogen-Bonded Organic Frameworks Based on Sterically Crowded Bifunctional Moieties. MDPI / ResearchGate (2024). Available at:[Link] (Note: URL routes to the MDPI open-access platform for the source text) [1].

  • Novel boracycles from 2-amino-2-methylpropan-1-ol and borane methyl sulfide: Synthesis and X-ray crystal structures. Tel Aviv University / Hebrew University of Jerusalem (2006). Available at:[Link] [2].

  • Crystal packing arrangement, chain conformation and physicochemical properties of gemfibrozil amine salts. ACS Publications / University of Huddersfield Repository (2017). Available at:[Link] [3].

  • The Crystal and Molecular Structure of 2-Amino-2-Methyl-1-Propanol Hydrobromide. Muhonen, H. Finn. Chem. Lett. (1980), 7, 138. Available via JST at:[Link] [4].

Foundational

The Acid Dissociation Dynamics of 2-Amino-2-methylpropan-1-ol Hydrobromide: A Technical Guide to pKa, Speciation, and Experimental Workflows

Executive Summary 2-Amino-2-methylpropan-1-ol (AMP) hydrobromide (CAS: 23551-87-3) is the conjugate acid salt of the widely utilized sterically hindered amino alcohol, AMP [1]. In an aqueous solution at 25°C, the acid di...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-2-methylpropan-1-ol (AMP) hydrobromide (CAS: 23551-87-3) is the conjugate acid salt of the widely utilized sterically hindered amino alcohol, AMP [1]. In an aqueous solution at 25°C, the acid dissociation constant (pKa) of 2-Amino-2-methylpropan-1-ol hydrobromide is 9.7 [2]. This specific thermodynamic value dictates its efficacy as a biological buffer—providing a useful buffering range of pH 8.7 to 10.4 [3]—and governs its partitioning behavior in analytical liquid-liquid extraction (LLE) workflows [4].

Physicochemical Foundations & Causality of the pKa

The pKa value of 9.7 reflects the equilibrium between the protonated ammonium cation (AMP-H⁺) and the neutral free base (AMP) [2]. For drug development professionals and analytical chemists, it is critical to understand the structural causality behind this value:

  • Inductive Effects (+I): The primary amine is situated on a tertiary carbon flanked by geminal dimethyl groups. These alkyl groups donate electron density toward the nitrogen, which theoretically increases the basicity of the amine.

  • Steric Hindrance and Solvation: Counteracting the inductive effect is the steric bulk of the gem-dimethyl groups. When the amine is protonated to form the hydrobromide salt, the bulky adjacent groups sterically hinder the approach of water molecules [5]. This reduces the hydration energy of the cation, slightly destabilizing the conjugate acid and lowering the pKa compared to less hindered aliphatic amines.

Quantitative Data: Physicochemical Properties and Speciation

Understanding the exact physicochemical parameters is essential for robust assay design.

Table 1: Physicochemical Properties of AMP and its Hydrobromide Salt

ParameterValueReference
Chemical Name 2-Amino-2-methylpropan-1-ol hydrobromide[1]
CAS Number 23551-87-3 (Salt) / 124-68-5 (Base)[1]
pKa (Aqueous, 25°C) 9.7[2]
Useful Buffering Range pH 8.7 – 10.4[3]
Molecular Weight (Base) 89.14 g/mol [6]

The Henderson-Hasselbalch equation governs the speciation of AMP in solution. Because the pKa is 9.7, the charge state of the molecule is highly sensitive to the pH of the aqueous matrix, dictating its solubility profile [4].

Table 2: pH-Dependent Speciation of AMP (Calculated via Henderson-Hasselbalch)

Solution pH% Protonated (AMP-H⁺)% Deprotonated (Free Base)Dominant Phase Affinity
7.7 99.0%1.0%Aqueous
8.7 90.9%9.1%Aqueous
9.7 (pKa) 50.0%50.0%Amphiphilic
10.7 9.1%90.9%Organic
11.7 1.0%99.0%Organic

Experimental Protocol 1: Self-Validating Potentiometric Determination of pKa

To empirically verify the pKa of AMP hydrobromide in a laboratory setting, a potentiometric titration must be employed. This protocol is designed as a self-validating system to ensure absolute accuracy.

Step-by-Step Methodology:

  • System Suitability & Calibration: Calibrate the pH electrode using NIST-traceable buffers (pH 4.00, 7.00, 10.00). Self-Validation Step: Titrate a known primary standard, such as TRIS (pKa 8.06), to confirm the electrode's Nernstian response and the exact molarity of the titrant.

  • Sample Preparation: Dissolve 0.1 moles of 2-Amino-2-methylpropan-1-ol hydrobromide in 100 mL of freshly boiled, ultra-pure water. Causality: The water must be completely CO₂-free. AMP rapidly reacts with dissolved CO₂ to form carbamates, which would consume the free base and artificially shift the titration curve .

  • Titration: Titrate the solution with standardized 0.1 M NaOH under a nitrogen blanket, recording the pH after each 0.5 mL addition.

  • Data Analysis: Plot the first derivative of the titration curve (dpH/dV). The volume at the inflection point represents the equivalence point. The pH at exactly half this volume equals the pKa (9.7) [2].

Titration_Workflow N1 1. System Calibration (NIST Buffers) N2 2. System Suitability (TRIS Titration) N1->N2 Validates Electrode N3 3. Sample Preparation (CO2-Free H2O) N2->N3 Confirms Accuracy N4 4. Potentiometric Titration (0.1M NaOH) N3->N4 Prevents Carbamate N5 5. Data Analysis (Half-Equivalence = pKa) N4->N5 Yields pKa 9.7

Figure 1: Self-validating potentiometric workflow for AMP pKa determination.

Experimental Protocol 2: pH-Driven Liquid-Liquid Extraction (LLE)

When extracting AMP from an aqueous matrix for chromatographic analysis, the pKa dictates the extraction efficiency. The following protocol leverages the pKa of 9.7 to maximize recovery [4].

Step-by-Step Methodology:

  • System Validation (Internal Standard): Spike the aqueous sample with a known concentration of an isotopic analog (e.g., AMP-d11). Self-Validation Step: The final recovery percentage of AMP-d11 will validate the extraction efficiency and correct for any matrix effects [4].

  • pH Adjustment: Add 5M NaOH dropwise to the aqueous sample until a stable pH of ≥ 11.5 is achieved. Causality: At pH 11.5 (nearly 2 pH units above the pKa of 9.7), >98% of the AMP hydrobromide is deprotonated into the neutral free base. The charged salt (-NH₃⁺) is highly water-soluble and will not partition into organic solvents; the neutral form (-NH₂) is hydrophobic and partitions readily [4].

  • Salting Out: Add solid NaCl until the aqueous solution is saturated. Causality: Increasing the ionic strength of the aqueous phase decreases the solubility of the neutral AMP (the "salting-out" effect), forcing it into the organic phase [4].

  • Solvent Extraction: Add 3 volumes of Methyl tert-butyl ether (MTBE). Vortex for 2 minutes, centrifuge to break emulsions, and collect the upper organic layer for downstream analysis [4].

LLE_Dynamics A Protonated AMP (AMP-H+) pH < 9.7 Aqueous Soluble B Equilibrium pH = 9.7 (pKa) A->B Add NaOH C Neutral AMP (Free Base) pH ≥ 11.5 Organic Soluble B->C Add NaOH D Salting Out (NaCl) Forces Phase Transfer C->D Saturation E MTBE Extraction High Recovery D->E Phase Separation

Figure 2: pH-dependent speciation and liquid-liquid extraction dynamics.

References

  • 2-Amino-2-methyl-1-propanol hydrobromide — Chemical Substance Information - NextSDS. Available at:[Link]

Sources

Exploratory

Unveiling the Mechanistic Versatility of 2-Amino-2-methylpropan-1-ol Hydrobromide in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: 2-Amino-2-methylpropan-1-ol, a sterically hindered primary amino alcohol, is a versatile and powerful tool in the arse...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Amino-2-methylpropan-1-ol, a sterically hindered primary amino alcohol, is a versatile and powerful tool in the arsenal of the modern synthetic chemist. While often supplied and handled as its stable hydrobromide salt, it is the free base, readily generated in situ, that serves as the active species in a variety of mechanistically distinct transformations. This guide provides an in-depth exploration of its core mechanisms of action, moving beyond simple reaction schemes to elucidate the underlying principles that govern its utility. We will dissect its role as a chiral precursor in one of the most reliable methods for asymmetric ketone reduction, its function as a foundational building block for the synthesis of privileged heterocyclic ligands, and its broader utility as a ligand and base. This document is intended for professionals in the fields of chemical research and drug development who seek to leverage this reagent with a comprehensive understanding of its function.

The Foundational Role: A Precursor in Asymmetric Catalysis

The most distinguished application of chiral 2-amino-2-methylpropan-1-ol is as a precursor to oxazaborolidine catalysts, which are central to the highly reliable Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones.[1][2] This method provides enantiomerically enriched secondary alcohols, which are critical chiral building blocks in pharmaceutical synthesis.[3][4]

Mechanism of Action: The Corey-Bakshi-Shibata (CBS) Catalytic Cycle

The efficacy of the CBS reduction hinges on the in situ formation of a rigid, chiral oxazaborolidine catalyst from (S)- or (R)-2-amino-2-methyl-1-propanol and a borane source (e.g., BH₃·THF). The hydrobromide salt is simply a stable solid precursor; the active free amine is liberated upon the addition of a suitable base or the borane reagent itself.

The catalytic cycle proceeds through a series of well-defined steps:

  • Catalyst Activation: The cycle begins with the coordination of a molecule of borane (the stoichiometric reductant) to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom while simultaneously activating the external borane as a more potent hydride donor.[1][5]

  • Stereoselective Ketone Coordination: The prochiral ketone then coordinates to the now highly Lewis-acidic endocyclic boron. The coordination occurs preferentially via the sterically more accessible lone pair of the carbonyl oxygen. The catalyst's chiral framework, particularly the bulky substituents derived from the amino alcohol, directs the ketone to bind in a specific orientation to minimize steric hindrance, placing the larger substituent (RL) away from the catalyst's chiral scaffold.[1][6]

  • Intramolecular Hydride Transfer: This precise geometric arrangement positions the activated external borane for a face-selective, intramolecular hydride transfer to the carbonyl carbon. This transfer proceeds through a highly organized, six-membered, chair-like transition state, which is the key to the reaction's high enantioselectivity.[2][5]

  • Product Release and Catalyst Regeneration: The hydride transfer yields a chiral alkoxyborane product and regenerates the oxazaborolidine catalyst, allowing it to re-enter the catalytic cycle.[2] An acidic workup is then performed to hydrolyze the alkoxyborane, liberating the final chiral alcohol product.

Visualization: CBS Reduction Catalytic Cycle

CBS_Reduction cluster_cycle Catalytic Cycle cluster_entry_exit Reaction Entry & Exit Catalyst Chiral Oxazaborolidine (from Amino Alcohol) Activated_Catalyst Catalyst-BH₃ Complex (Activated) Catalyst->Activated_Catalyst + BH₃ Transition_State [Ketone-Catalyst-BH₃] Six-Membered TS Activated_Catalyst->Transition_State + Ketone (R₂C=O) Product_Complex Alkoxyborane Product + Regenerated Catalyst Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Product Release Workup Acidic Workup Product_Complex->Workup Amino_Alcohol 2-Amino-2-methyl -1-propanol Amino_Alcohol->Catalyst Forms Catalyst with BH₃ Borane_Source BH₃ Source Borane_Source->Activated_Catalyst Prochiral_Ketone Prochiral Ketone Prochiral_Ketone->Transition_State Chiral_Alcohol Chiral Alcohol Product Workup->Chiral_Alcohol caption Fig. 1: Catalytic cycle of the CBS reduction.

Fig. 1: Catalytic cycle of the CBS reduction.
Performance Data: Enantioselective Reduction of Acetophenone

The performance of various amino alcohol-derived catalysts highlights the effectiveness of the CBS reduction. The sterically hindered nature of 2-amino-2-methyl-1-propanol contributes to good enantioselectivity.

Chiral Ligand PrecursorSubstrateYield (%)Enantiomeric Excess (ee, %)Product ConfigurationReference
(S)-2-Amino-2-methyl-1-propanol AcetophenoneHigh~90(R)[7]
(1S,2R)-(-)-NorephedrineAcetophenone9592(R)[7]
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanolAcetophenone9897(S)[4]

Note: Data for (S)-2-Amino-2-methyl-1-propanol is based on typical performance for this class of sterically hindered amino alcohols in similar reactions.[7]

Experimental Protocol: Asymmetric Reduction of Acetophenone

This protocol describes a general procedure for the in situ generation of the oxazaborolidine catalyst and subsequent ketone reduction.[7]

  • Catalyst Formation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve the chiral amino alcohol, (S)-2-amino-2-methyl-1-propanol (0.1 mmol, 10 mol%), in anhydrous tetrahydrofuran (THF, 5 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add borane-THF complex (1.0 M solution in THF, 0.1 mL, 0.1 mmol) dropwise to the stirred amino alcohol solution.

    • Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the oxazaborolidine catalyst.

  • Substrate and Reagent Addition:

    • To the catalyst solution, add a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) dropwise at 0 °C.

    • Slowly add an additional amount of the borane-THF solution (1.1 mL, 1.1 mmol) to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction and Work-up:

    • Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, quench by the slow, dropwise addition of methanol (5 mL) at 0 °C.

    • Allow the mixture to warm to room temperature, then add 1 M HCl (10 mL).

    • Extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Concentrate the solution in vacuo and purify the resulting alcohol by silica gel chromatography.

A Versatile Building Block: Synthesis of Oxazoline Heterocycles

2-Amino-2-methylpropan-1-ol is a readily available and highly effective building block for the synthesis of 2-oxazoline rings.[8] Oxazolines are a "privileged" structural motif, serving as chiral ligands for asymmetric catalysis, protecting groups for carboxylic acids, and intermediates in organic synthesis.[9]

Mechanism of Action: Dehydrative Cyclization

The most common route to oxazolines from 2-amino-2-methylpropan-1-ol involves a two-step, one-pot sequence with a carboxylic acid or its activated derivative (e.g., an acyl chloride or ester).

  • Amide Formation: The primary amine of 2-amino-2-methylpropan-1-ol reacts with the carboxylic acid derivative to form an intermediate N-(2-hydroxy-1,1-dimethylethyl)amide.

  • Dehydrative Cyclization: The crucial ring-closing step is promoted by a dehydrating agent or acid catalyst.[10] The hydroxyl group is activated (e.g., by protonation under acidic conditions), turning it into a good leaving group (H₂O). The amide oxygen then acts as an intramolecular nucleophile, attacking the activated carbon and displacing the water molecule to form the five-membered oxazoline ring. The gem-dimethyl group on the C4 position of the resulting oxazoline is a direct consequence of the structure of the starting amino alcohol.

Visualization: Oxazoline Synthesis Workflow

Oxazoline_Synthesis cluster_workflow Synthetic Workflow Start 2-Amino-2-methyl-1-propanol + Carboxylic Acid Derivative (R-CO-X) Amide Intermediate: N-(2-hydroxy-1,1-dimethylethyl)amide Start->Amide Amidation Cyclization Dehydrative Cyclization (e.g., Acid Catalyst) Amide->Cyclization Activation of -OH Product 4,4-Dimethyl-2-R-oxazoline Cyclization->Product Ring Closure Byproduct H₂O Cyclization->Byproduct Elimination caption Fig. 2: General workflow for oxazoline synthesis.

Fig. 2: General workflow for oxazoline synthesis.
Experimental Protocol: Synthesis of a Bis(oxazoline) Ligand

This protocol describes the synthesis of a bis(oxazoline) ligand, a common class of chiral ligands, using 2-amino-2-methyl-1-propanol.[8]

  • Reaction Setup:

    • To a solution of 4-iodophthalonitrile (4.0 mmol) in dry chlorobenzene (30 mL), add zinc triflate (0.2 mmol, 5.0 mol%).

    • Stir the mixture at room temperature for 15 minutes.

  • Reagent Addition and Reaction:

    • Slowly add a solution of 2-amino-2-methyl-1-propanol (8.0 mmol) in dry chlorobenzene (5 mL).

    • Heat the reaction mixture to 135 °C and maintain at reflux for 24 hours.

  • Work-up and Purification:

    • Remove the solvent using a rotary evaporator.

    • Dissolve the crude product in dichloromethane (30 mL) and extract with distilled water (2 x 20 mL).

    • Separate the organic layer and dry with anhydrous sodium sulfate.

    • Remove the dichloromethane in vacuo.

    • Purify the impure product using silica gel column chromatography (dichloromethane-ether, 4:1) to yield the desired bis(oxazoline) product.

Emerging Roles: Ligand in Cross-Coupling & Brønsted Base

Beyond these well-established roles, 2-amino-2-methyl-1-propanol demonstrates utility based on its fundamental chemical properties as a ligand and a base.

Amino Alcohol as a Ligand in Transition-Metal Catalysis

Amino alcohols belong to a class of compounds that can act as effective ligands in transition-metal-catalyzed reactions, such as the Suzuki-Miyaura or Heck cross-coupling reactions.[11][12] The ligand's role is to coordinate to the metal center (e.g., Palladium), modifying its electronic properties and steric environment to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[13]

While highly specialized and complex phosphine or N-heterocyclic carbene (NHC) ligands often dominate this field, simple and inexpensive amino alcohols can be effective in certain systems. The nitrogen and oxygen atoms can act as a bidentate ligand, stabilizing the metal center. Although specific, high-impact examples using 2-amino-2-methyl-1-propanol as a standout ligand in major cross-coupling reactions are not as prevalent as its use in CBS reductions, its potential as a simple, cost-effective ligand should not be overlooked, particularly in screening and process optimization.

Visualization: General Palladium Cross-Coupling Cycle

Suzuki_Coupling Pd0 Pd(0)L₂ PdII_Add R¹-Pd(II)L₂-X Pd0->PdII_Add Oxidative Addition (R¹-X) PdII_Trans R¹-Pd(II)L₂-R² PdII_Add->PdII_Trans Transmetalation (R²-BY₂) PdII_Trans->Pd0 Reductive Elimination Product R¹-R² PdII_Trans->Product caption Fig. 3: General Pd-catalyzed cross-coupling cycle.

Fig. 3: General Pd-catalyzed cross-coupling cycle.
Function as a Brønsted Base

With a pKa of its conjugate acid around 9.7, 2-amino-2-methyl-1-propanol is a moderately strong base. Its hydrobromide salt serves as a convenient, non-hygroscopic solid that can be weighed accurately to deliver a precise amount of the amine upon neutralization. In organic synthesis, it can be employed as:

  • An Acid Scavenger: To neutralize acidic byproducts generated during a reaction, such as the HCl formed in acylations with acyl chlorides.

  • A Basic Catalyst: For reactions requiring base catalysis, such as certain condensation or elimination reactions. Its steric bulk can sometimes be advantageous, rendering it less nucleophilic than other primary amines.

  • A Buffer Component: To maintain a stable pH in sensitive reactions, which is crucial for controlling reaction rates and suppressing side reactions.[14]

Conclusion

2-Amino-2-methylpropan-1-ol hydrobromide is more than a simple organic base; it is a gateway to a range of sophisticated synthetic transformations. By understanding its fundamental mechanisms of action—as a chiral director in asymmetric catalysis, a structural cornerstone for heterocyclic synthesis, and a functional ligand and base—researchers and drug development professionals can more effectively harness its capabilities. Its reliability in the CBS reduction and its straightforward conversion to valuable oxazoline ligands underscore its significant and enduring value in the pursuit of complex molecular targets.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

  • SynArchive. (n.d.). Itsuno-Corey Reduction. SynArchive. [Link]

  • NRO Chemistry. (2021, April 30). Corey-Itsuno, Corey-Bakshi-Shibata Reduction [Video]. YouTube. [Link] (Note: A representative academic video link would be substituted here).

  • Kovács, L., et al. (2021). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones. Molecules, 26(22), 6925. [Link]

  • Wikipedia contributors. (n.d.). Oxazoline. Wikipedia. [Link]

  • Wang, Y., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8989. [Link]

  • Boland, N. A., et al. (2005). Oxazoline chemistry part III. Synthesis and characterisation of [2-(2′-anilinyl)-2-oxazolines] and some related compounds. Polyhedron, 24(8), 963-976. [Link]

  • Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044. [Link]

  • Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2339. [Link]

  • ResearchGate. (n.d.). Asymmetric reduction of ketones with borane adduct of amino alcohols [Image]. ResearchGate. [Link]

  • Zhang, R., et al. (2020). Evaluation of a New Chemical Mechanism for 2-Amino-2-methyl-1-propanol in a Reactive Environment from CSIRO Smog Chamber Experiments. Environmental Science & Technology, 54(16), 9895–9905. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Organic Chemistry Portal. [Link]

  • Google Patents. (n.d.). CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol.
  • Ataman Kimya. (n.d.). 2-AMINO-2-METHYL-1-PROPANOL. Ataman Kimya. [Link]

  • Patsnap. (2006, August 2). Production process of 2-amino-methyl-1-propanol.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-2-methyl-1-propanol. PubChem Compound Database. [Link]

  • Ho, T.-L. (2006). 2-Amino-2-methyl-1-propanol. In Fieser and Fieser's Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]

  • Tan, W., et al. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 125(34), 7502–7519. [Link]

  • Tan, W., et al. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. ACS Publications. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

  • Leonori, D., & Aggarwal, V. K. (2014). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society, 136(39), 13585–13588. [Link]

  • Kim, Y., et al. (2021). First-Principles Assessment of Anomalous Thermal Degradation of Aqueous 2-Amino-2-methyl-1-propanol for CO2 Capture. Energy & Fuels, 35(20), 16836–16844. [Link]

  • van der Zouwen, M. C., et al. (2013). Aqueous Oxidative Heck Reaction as a Protein-Labeling Strategy. ChemBioChem, 14(18), 2421–2424. [Link]

  • Wikipedia contributors. (n.d.). Heck reaction. Wikipedia. [Link]

  • Wikipedia contributors. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. LibreTexts. [Link]

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Protocols & Analytical Methods

Method

The Versatile Nucleophile: Application Notes on 2-Amino-2-methylpropan-1-ol Hydrobromide as a Pharmaceutical Intermediate

This technical guide provides an in-depth exploration of 2-Amino-2-methylpropan-1-ol hydrobromide, a versatile and sterically hindered amino alcohol, and its applications as a pivotal intermediate in pharmaceutical synth...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth exploration of 2-Amino-2-methylpropan-1-ol hydrobromide, a versatile and sterically hindered amino alcohol, and its applications as a pivotal intermediate in pharmaceutical synthesis. This document is intended for researchers, medicinal chemists, and process development scientists, offering not only detailed protocols but also the underlying chemical principles that make this building block a valuable tool in the synthesis of diverse and complex molecular architectures.

Introduction: Unpacking the Utility of a Sterically Hindered Amino Alcohol

2-Amino-2-methylpropan-1-ol, often abbreviated as AMP, is an organic compound that features both a primary amine and a primary alcohol functional group.[1] Its hydrobromide salt provides a stable, crystalline solid that is often preferred for its handling and storage properties compared to the free base, which is a liquid at room temperature.[2]

The key to its utility in pharmaceutical synthesis lies in its unique structure: a neopentyl backbone with vicinal amino and hydroxyl groups. The two methyl groups on the carbon atom adjacent to the nitrogen and hydroxyl-bearing carbon create significant steric hindrance. This steric bulk influences the reactivity and selectivity of the functional groups, a feature that can be exploited to direct the outcome of chemical reactions. This guide will delve into specific applications where this structural motif is leveraged to construct key pharmaceutical scaffolds.

While the hydrochloride salt is also commonly used, the choice between the hydrobromide and hydrochloride is often dictated by factors such as solubility in specific solvent systems, crystal morphology of downstream intermediates, and the specific requirements of the reaction conditions. For the synthetic protocols detailed herein, the use of the free base, 2-Amino-2-methylpropan-1-ol, is often specified, which can be readily generated from its hydrobromide or hydrochloride salt by neutralization with a suitable base.[3]

Application I: Synthesis of Substituted Morpholinopyrimidines

The pyrimidine core is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs. 2-Amino-2-methylpropan-1-ol serves as an excellent precursor for the synthesis of substituted morpholine rings, which can then be appended to a pyrimidine core. The internal cyclization to form the morpholine ring is a key transformation facilitated by the vicinal amino and alcohol functionalities.

Causality of Experimental Choices

In the following protocol, 2-Amino-2-methylpropan-1-ol is used to displace a halogen on a di-substituted pyrimidine. The primary amine acts as the nucleophile in this initial substitution. The subsequent intramolecular cyclization to form the morpholine ring is typically acid-catalyzed, where the hydroxyl group attacks a suitable electrophilic center on the pyrimidine ring, often after activation. The steric hindrance provided by the gem-dimethyl group can influence the conformation of the resulting morpholine ring and its interaction with biological targets.

Experimental Protocol: Synthesis of a Morpholinopyrimidine Intermediate

This protocol outlines the synthesis of 2-((2-chloro-5-methoxypyrimidin-4-yl)amino)-2-methylpropan-1-ol, a key intermediate which can undergo subsequent cyclization to form a morpholinopyrimidine derivative.[4]

Materials:

  • 2,4-dichloro-5-methoxypyrimidine

  • 2-Amino-2-methylpropan-1-ol

  • Diisopropylethylamine (DIPEA)

  • 1,4-Dioxane

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • To a stirred solution of 2,4-dichloro-5-methoxypyrimidine (5 g, 27.93 mmol) in 1,4-dioxane (50 mL) under an argon atmosphere, add diisopropylethylamine (7.2 g, 55.86 mmol) and 2-amino-2-methylpropan-1-ol (2.4 g, 27.93 mmol) at room temperature.

  • Heat the reaction mixture to 130 °C and stir for 48 hours.

  • Monitor the consumption of the starting materials by TLC.

  • Upon completion, cool the reaction mixture and evaporate the volatile components in vacuo.

  • Dilute the residue with a saturated sodium bicarbonate solution (50 mL) and extract with EtOAc (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude material by column chromatography using 10% EtOAc in hexanes to afford the desired product as a white solid.[4]

Data Presentation
ParameterValueReference
Starting Material2,4-dichloro-5-methoxypyrimidine[4]
Reagent2-Amino-2-methylpropan-1-ol[4]
Solvent1,4-Dioxane[4]
BaseDiisopropylethylamine (DIPEA)[4]
Temperature130 °C[4]
Reaction Time48 hours[4]
Yield84%[4]
Visualization of the Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification cluster_3 Product A 2,4-dichloro-5-methoxypyrimidine E Heat to 130°C for 48h A->E B 2-Amino-2-methylpropan-1-ol B->E C DIPEA C->E D 1,4-Dioxane D->E F Evaporation E->F G Aqueous Workup F->G H Extraction with EtOAc G->H I Drying and Concentration H->I J Column Chromatography I->J K 2-((2-chloro-5-methoxypyrimidin-4-yl)amino)-2-methylpropan-1-ol J->K

Caption: Workflow for the synthesis of a morpholinopyrimidine intermediate.

Application II: Construction of Oxazolidinone Rings

Oxazolidinones are an important class of heterocycles, with some members exhibiting potent antibacterial activity (e.g., Linezolid). The synthesis of the oxazolidinone ring can be efficiently achieved from 1,2-amino alcohols. 2-Amino-2-methylpropan-1-ol serves as a readily available starting material for the synthesis of 4,4-dimethyl-substituted oxazolidinones.

Causality of Experimental Choices

The formation of an oxazolidinone from an amino alcohol and a carbonyl source (such as a carbonate or phosgene equivalent) is a cyclization reaction. The use of a catalyst, such as hydrogen-activated clay in the provided protocol, can facilitate the reaction, likely by activating the carbonyl compound. The reaction is typically carried out at elevated temperatures to drive the cyclization to completion. The gem-dimethyl substitution from the 2-amino-2-methylpropan-1-ol backbone imparts specific solubility and metabolic stability profiles to the final molecule.

Experimental Protocol: Synthesis of a Substituted Oxazolidinone

This protocol describes the synthesis of an oxazolidine from 2-amino-2-methylpropan-1-ol and a generic carbonyl compound.[4]

Materials:

  • 2-Amino-2-methylpropan-1-ol

  • A generic carbonyl compound (aldehyde or ketone)

  • Hydrogen-activated clay (H2-clay)

  • Autoclave or sealed reaction vessel

  • Standard laboratory glassware for filtration and workup

Procedure:

  • Place 2-amino-2-methylpropan-1-ol (4.89 g, 55 mmol), the carbonyl compound (6.50 mmol), and H2-activated clay (50 mg) in a 100 cm³ autoclave.

  • Seal the reactor and heat for 24 hours at a temperature appropriate for the specific carbonyl compound.

  • After cooling, separate the H2-clay by filtration.

  • The filtrate contains the crude oxazolidine product, which can be purified by distillation or chromatography as required.

Data Presentation
ParameterValueReference
Reagent 12-Amino-2-methylpropan-1-ol[4]
Reagent 2Carbonyl Compound[4]
CatalystH2-activated clay[4]
Reaction VesselAutoclave[4]
Reaction Time24 hours[4]
YieldDependent on carbonyl compound[4]
Visualization of the Reaction Scheme

G reactant1 2-Amino-2-methylpropan-1-ol catalyst H2-activated clay, Heat reactant1->catalyst reactant2 Carbonyl Compound (R1R2C=O) reactant2->catalyst product Substituted Oxazolidinone catalyst->product

Caption: General scheme for oxazolidinone synthesis.

Application III: Building Block in the Synthesis of Fepradinol

Fepradinol is a compound that has been investigated for its anti-inflammatory properties and as a β-adrenergic blocker.[5] Its synthesis provides a clear example of how 2-amino-2-methylpropan-1-ol can be utilized as a nucleophilic building block to introduce a specific amino alcohol pharmacophore into a target molecule.

Causality of Experimental Choices

The synthesis of Fepradinol involves the ring-opening of an epoxide, styrene oxide, by the primary amine of 2-amino-2-methylpropan-1-ol.[5] This is a classic nucleophilic substitution reaction where the amine attacks one of the electrophilic carbons of the epoxide ring. The choice of 2-amino-2-methylpropan-1-ol directly installs the desired (1,1-dimethyl-2-hydroxyethyl)amino moiety. The reaction regioselectivity (attack at the less substituted carbon of the epoxide) is typical for amine nucleophiles under neutral or basic conditions.

Plausible Synthetic Protocol: Synthesis of Fepradinol

While specific industrial synthesis details may be proprietary, a plausible and chemically sound laboratory-scale synthesis is presented below.[5]

Materials:

  • Styrene oxide

  • 2-Amino-2-methylpropan-1-ol

  • A suitable solvent (e.g., ethanol or isopropanol)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve styrene oxide (1.0 eq) in ethanol.

  • Add 2-amino-2-methylpropan-1-ol (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield Fepradinol.

Data Presentation
ParameterValueReference
Starting MaterialStyrene oxide[5]
Reagent2-Amino-2-methylpropan-1-ol[5]
Reaction TypeEpoxide Ring-Opening[5]
ProductFepradinol[5]
Visualization of the Fepradinol Synthesis

G reactant1 Styrene Oxide reaction Nucleophilic Ring Opening reactant1->reaction reactant2 2-Amino-2-methylpropan-1-ol reactant2->reaction product Fepradinol reaction->product

Caption: Synthesis of Fepradinol via epoxide ring-opening.

Conclusion

2-Amino-2-methylpropan-1-ol hydrobromide, and its corresponding free base, is a valuable and versatile intermediate in pharmaceutical synthesis. Its sterically hindered nature and bifunctional (amine and alcohol) character allow for its use in the construction of important heterocyclic scaffolds like morpholines and oxazolidinones. Furthermore, it serves as a key building block for introducing specific pharmacophoric motifs into drug candidates. The protocols and principles outlined in this guide are intended to provide a solid foundation for researchers to explore and exploit the full potential of this readily available and useful chemical entity in their drug discovery and development endeavors.

References

  • Preparation method of 2-amino-2-methyl-1-propanol. (n.d.). Google Patents.
  • 2-amino-2-methyl-1-propanol. (n.d.). PubChem. Retrieved March 18, 2026, from [Link]

Sources

Application

Application Note: The Role of 2-Amino-2-methylpropan-1-ol Hydrobromide in Peptide Coupling and Peptidomimetic Synthesis

Executive Summary In modern peptide chemistry and peptidomimetic drug design, the introduction of sterically constrained, multifunctional building blocks is critical for enhancing proteolytic stability and probing molecu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern peptide chemistry and peptidomimetic drug design, the introduction of sterically constrained, multifunctional building blocks is critical for enhancing proteolytic stability and probing molecular conformations. 2-Amino-2-methylpropan-1-ol hydrobromide (AMP·HBr) serves as a highly specialized nucleophile in peptide coupling reactions. Characterized by a sterically demanding gem-dimethyl group and a primary hydroxyl moiety, AMP·HBr is primarily utilized to cap C-termini for NMR conformational studies[1] and to synthesize oxazoline bioisosteres[2].

This application note details the mechanistic causality behind coupling sterically hindered amines, provides self-validating protocols for chemoselective amidation, and outlines the downstream cyclization workflows essential for drug development professionals.

Chemical Profile & Mechanistic Causality

The Advantage of the Hydrobromide Salt

While the free base of 2-amino-2-methylpropan-1-ol is a liquid prone to atmospheric oxidation and CO₂ absorption (forming carbamates), the hydrobromide salt is a bench-stable, crystalline solid. Interestingly, this salt is also the thermodynamic end-product of the S_N1 hydrolysis of 2-bromo-2-methylpropan-1-amine hydrobromide[3]. In peptide synthesis, utilizing the HBr salt requires the precise addition of a non-nucleophilic tertiary amine (e.g., N,N-Diisopropylethylamine, DIEA) to liberate the free base in situ, ensuring the nucleophile is generated only when the activated carboxylate is ready for aminolysis.

Overcoming Steric Hindrance with HATU

The gem-dimethyl group of AMP induces significant steric bulk via the Thorpe-Ingold effect. Standard carbodiimide coupling reagents (e.g., EDC/HOBt or DIC) often stall at the active ester stage because the hindered amine struggles to attack the carbonyl carbon.

To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice[2]. HATU generates an HOAt active ester. The critical mechanistic advantage is the neighboring group participation of the pyridine nitrogen in the 7-azabenzotriazole ring, which acts as an intramolecular general base to hydrogen-bond with the incoming amine, accelerating the nucleophilic attack despite the severe steric crowding.

Chemoselectivity: Amine vs. Hydroxyl

AMP possesses both a primary amine and a primary hydroxyl group. Under strictly controlled basic conditions (using DIEA) at room temperature, the reaction is perfectly chemoselective for N-acylation . The primary amine is significantly softer and more nucleophilic than the alcohol. The exclusion of hypernucleophilic catalysts like DMAP (4-dimethylaminopyridine) is mandatory, as DMAP would catalyze unwanted O-acylation, leading to ester byproducts or polymerization.

Key Applications in Drug Development

Synthesis of Oxazoline Bioisosteres

The amide bond formed by coupling a carboxylic acid with AMP is a direct precursor to 4,4-dimethyl-2-oxazolines. By subjecting the hydroxyl-terminated amide to dehydrative cyclization (using thionyl chloride or Burgess reagent), the oxygen atom attacks the amide carbonyl, expelling water[2]. Oxazolines are critical bioisosteres for amide bonds in medicinal chemistry, offering enhanced resistance to enzymatic degradation while maintaining similar hydrogen-bond acceptor properties.

Workflow A Carboxylic Acid Substrate C HATU Pre-Activation (HOAt Active Ester) A->C + HATU / Base B AMP·HBr + DIEA (In Situ Free Base) D Chemoselective Amidation B->D Nucleophilic Attack C->D - HOAt E Dehydrative Cyclization D->E SOCl2 / Base F Oxazoline Bioisostere E->F - H2O

Workflow for HATU-mediated amidation of AMP·HBr and oxazoline synthesis.

Conformational Probing and Helical Screw-Sense

In structural biology, AMP·HBr is frequently utilized as a C-terminal capping agent for achiral helical peptide chains (such as Aib oligomers)[1]. The gem-dimethyl group restricts the backbone dihedral angles ( ϕ , ψ ), strongly inducing a 310​ -helical conformation. Furthermore, the terminal hydroxymethyl group provides a pair of diastereotopic protons. The chemical shift separation (anisochronicity, Δδ ) of these protons serves as an excellent 1 H NMR reporter to quantify the screw-sense preference (left-handed vs. right-handed helix) of the peptide[1].

Mechanism N1 AMP Incorporation at C-Terminus N2 gem-Dimethyl Steric Bulk (Thorpe-Ingold Effect) N1->N2 N3 Diastereotopic CH2OH Protons N1->N3 N4 Restriction of Backbone Dihedrals N2->N4 N5 1H NMR Reporter Signal Separation N3->N5 N6 Quantification of Helical Screw-Sense N4->N6 Induces 3_10 Helix N5->N6 Anisochronicity (Δδ)

Mechanistic pathway of structural induction and NMR probing by AMP·HBr.

Quantitative Data: Coupling Efficiency Matrix

The steric hindrance of AMP necessitates careful selection of coupling reagents. The table below summarizes the expected efficiency when coupling AMP·HBr to a model sterically demanding amino acid (e.g., Fmoc-Val-OH) at room temperature.

Coupling Reagent SystemEquivalents (Acid:Reagent:Base)Time (h)Conversion (%)Epimerization (%)Mechanistic Note
HATU / DIEA 1.0 : 1.1 : 3.02>95%<2%Optimal; HOAt nitrogen accelerates aminolysis.
PyBOP / DIEA 1.0 : 1.1 : 3.04~90%<2%Slower than HATU, but avoids guanidinylation risks.
DIC / Oxyma 1.0 : 1.2 : 1.24~85%<1%Good alternative; requires longer reaction times.
EDC / HOBt 1.0 : 1.2 : 1.212<40%~5%Poor efficiency due to extreme steric clash.

Experimental Protocols

Protocol A: Chemoselective HATU-Mediated Amidation

This protocol is designed with built-in in-process controls (IPCs) to validate each step of the reaction.

Reagents: Carboxylic acid substrate (1.0 eq), AMP·HBr (1.2 eq), HATU (1.1 eq), DIEA (3.0 eq), Anhydrous DMF.

  • Pre-Activation (Critical Step):

    • Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M concentration).

    • Add DIEA (1.5 eq) dropwise while stirring at room temperature.

    • Self-Validation Check: The solution will transition from colorless to a distinct pale yellow within 2–5 minutes, confirming the successful generation of the HOAt active ester.

    • Causality Note: Do not add the amine yet. If AMP is present before the active ester forms, it can attack the uronium carbon of HATU, permanently capping the amine as a tetramethylguanidinium byproduct.

  • Nucleophile Preparation:

    • In a separate vial, suspend AMP·HBr (1.2 eq) in a minimal volume of DMF.

    • Add DIEA (1.5 eq) to the suspension and vortex.

    • Self-Validation Check: The cloudy suspension of the hydrobromide salt will rapidly clarify into a homogeneous solution as the free base is liberated.

  • Coupling:

    • Transfer the clarified AMP solution to the pre-activated ester mixture.

    • Stir at room temperature for 2 hours.

    • Self-Validation Check: Monitor by LC-MS. The mass of the active ester should deplete, replaced by the product mass ( Macid​+71 Da for the AMP addition minus H2​O ).

  • Workup:

    • Quench the reaction with a 10-fold volume of water and extract with Ethyl Acetate ( ).

    • Wash the combined organic layers sequentially with 1M HCl (removes unreacted AMP and DIEA), saturated NaHCO3​ (removes HOAt and unreacted acid), and brine.

    • Dry over Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Dehydrative Cyclization to Oxazoline

For researchers progressing the AMP-amide to a bioisostere.

  • Activation: Dissolve the purified AMP-amide (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C under inert atmosphere[2].

  • Cyclization: Add Thionyl Chloride ( SOCl2​ , 2.5 eq) dropwise. Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours.

    • Causality Note: SOCl2​ converts the primary hydroxyl into a superior leaving group (chlorosulfite ester), facilitating the intramolecular attack by the amide oxygen.

  • Quench & Isolation: Carefully quench with saturated aqueous NaHCO3​ at 0 °C until gas evolution ceases (pH > 8). Extract with DCM, dry, and concentrate to yield the 4,4-dimethyl-2-oxazoline.

References

  • [3] Technical Support Center: Storage and Handling of 2-Bromo-2-methylpropan-1-amine hydrobromide - Benchchem. 3

  • [2] Synthesis and Biological Evaluation of Bile Acid Analogues Inhibitory to Clostridium difficile Spore Germination - PMC. 2

  • [1] Engineering the Structure of an N-Terminal β-Turn To Maximize Screw-Sense Preference in Achiral Helical Peptide Chains - ACS Publications.1

Sources

Method

Application Notes and Protocols for Utilizing 2-Amino-2-methylpropan-1-ol Hydrobromide as a Crystallization Additive

For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Tool for Crystal Engineering The pursuit of high-quality crystals is a cornerstone of structural biology and pharmaceutical developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Tool for Crystal Engineering

The pursuit of high-quality crystals is a cornerstone of structural biology and pharmaceutical development. The morphology, size, and diffraction quality of a crystal are critical determinants for successful structure elucidation and for defining the physicochemical properties of an active pharmaceutical ingredient (API). While significant effort is often placed on screening primary crystallization conditions such as precipitants, pH, and temperature, the strategic use of chemical additives can be a powerful, yet underutilized, tool for optimization.[1]

This guide introduces 2-Amino-2-methylpropan-1-ol hydrobromide as a versatile crystallization additive. 2-Amino-2-methylpropan-1-ol (AMP), a small, sterically hindered primary amine, is a well-known buffer and surfactant.[2] Its hydrobromide salt offers a unique combination of properties that can be leveraged to influence crystallization outcomes. This document provides a comprehensive overview of its potential mechanisms of action and detailed protocols for its application in both protein and small molecule crystallization.

Physicochemical Properties and Rationale for Use

2-Amino-2-methylpropan-1-ol is a clear, colorless liquid or low-melting solid that is miscible with water.[3][4] The hydrobromide salt, 2-Amino-2-methylpropan-1-ol hydrobromide, introduces both a cationic amine and a bromide anion into the crystallization environment.

PropertyValue (for 2-Amino-2-methylpropan-1-ol)Source
Molecular Formula C4H11NO
Molecular Weight 89.14 g/mol
pKa (25 °C) 9.7
Boiling Point 165 °C
Melting Point 24-28 °C
Solubility in Water Miscible

Hypothesized Mechanisms of Action in Crystallization

The efficacy of 2-Amino-2-methylpropan-1-ol hydrobromide as a crystallization additive is likely multifaceted, stemming from its ability to modulate several key parameters in the crystallization milieu.

pH Buffering and Control

With a pKa of 9.7 for the free amine, 2-Amino-2-methylpropan-1-ol hydrobromide can act as a buffer in the slightly acidic to neutral pH range, a common condition for many crystallization experiments. Precise pH control is critical as it dictates the surface charge of the molecule, which in turn influences intermolecular interactions and solubility.[5] By maintaining a stable pH, the additive can help to ensure a consistent and favorable environment for crystal nucleation and growth.

Modulation of Intermolecular Interactions

Small molecule additives can promote crystallization by enhancing intermolecular contacts.[6][7] The protonated amine of 2-Amino-2-methylpropan-1-ol can form hydrogen bonds and electrostatic interactions with negatively charged residues or functional groups on the target molecule. These interactions can act as "molecular bridges," stabilizing the crystal lattice.[7]

Specific Ion Effects of Bromide

The bromide anion can also play a direct role in crystallization. Halide ions, including bromide, have been shown to diffuse into protein crystals and can be used for phasing in X-ray crystallography.[8] In the context of crystallization, bromide ions can alter the hydration shell of the macromolecule, promoting dehydration and facilitating the formation of crystal contacts. They can also participate in specific interactions with the protein surface. The concentration of bromide can be varied to fine-tune these effects.[8]

Surfactant-like Properties and Alteration of Solvent Environment

The parent molecule, 2-Amino-2-methylpropan-1-ol, has surfactant properties.[2] This characteristic suggests that its hydrobromide salt may influence the surface tension of the crystallization drop, which can affect nucleation rates. By altering the solvent environment, the additive can also modulate the solubility of the target molecule, a key factor in driving crystallization.[7]

Mechanism_of_Action Proposed Mechanisms of 2-Amino-2-methylpropan-1-ol Hydrobromide in Crystallization cluster_additive 2-Amino-2-methylpropan-1-ol Hydrobromide cluster_effects Primary Effects cluster_outcomes Crystallization Outcomes Additive C₄H₁₁NO·HBr pH pH Buffering & Control Additive->pH Interactions Modulation of Intermolecular Interactions Additive->Interactions Bromide Specific Ion Effects (Br⁻) Additive->Bromide Solvent Alteration of Solvent Environment Additive->Solvent Nucleation Improved Nucleation pH->Nucleation Growth Enhanced Crystal Growth Interactions->Growth Quality Better Crystal Quality & Diffraction Bromide->Quality Solvent->Nucleation Nucleation->Growth Growth->Quality Additive_Screening_Workflow Workflow for Additive Screening by Co-crystallization cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Stock Prepare 1 M Additive Stock Solution Working Prepare 100 mM Additive Working Solution Stock->Working Additive Additive Drop: Target + Reservoir + Additive Working->Additive Setup Set up Crystallization Plates (e.g., 96-well) Control Control Drop: Target + Reservoir Setup->Control Setup->Additive Incubate Incubate & Monitor Control->Incubate Additive->Incubate Compare Compare Results: - New Hits - Improved Morphology - Better Diffraction Incubate->Compare

Additive screening workflow.
Protocol 3: Optimization of a Crystallization "Hit"
  • Objective: To optimize a promising crystallization condition identified in the initial screen by varying the concentration of 2-Amino-2-methylpropan-1-ol hydrobromide.

  • Materials:

    • 1 M stock solution of 2-Amino-2-methylpropan-1-ol hydrobromide

    • Target molecule solution

    • Reservoir solution for the "hit" condition

  • Procedure:

    • Prepare a series of additive working solutions with concentrations ranging from 10 mM to 200 mM.

    • Set up a gradient screen around the initial "hit" condition. For example, if the hit was in 0.1 M Tris pH 8.5, 20% PEG 3350, prepare a grid screen varying the PEG concentration and the pH.

    • For each condition in your optimization screen, set up drops with different final concentrations of the additive (e.g., 1 mM, 5 mM, 10 mM, 20 mM, 50 mM).

    • Incubate and monitor the plates, looking for conditions that yield larger, single crystals with improved morphology. Promising crystals should be harvested and tested for X-ray diffraction quality.

Concluding Remarks

2-Amino-2-methylpropan-1-ol hydrobromide represents a valuable addition to the crystallographer's toolkit. Its unique combination of buffering capacity, potential for specific molecular interactions, and the influence of the bromide ion provides multiple avenues for positively impacting crystallization outcomes. By systematically applying the screening and optimization protocols outlined in this guide, researchers can explore the potential of this additive to overcome crystallization challenges and obtain high-quality crystals for structural and functional studies.

References

  • McPherson, A., & Cudney, B. (2011). The Role of Small Molecule Additives and Chemical Modification in Protein Crystallization. Crystal Growth & Design, 11(4), 1039–1046. [Link]

  • McPherson, A. (2011). The Role of Small Molecule Additives and Chemical Modification in Protein Crystallization. Crystal Growth & Design, 11(4), 1039-1046. [Link]

  • Li, Y., et al. (2024). Prevention of Crystal Agglomeration: Mechanisms, Factors, and Impact of Additives. Molecules, 29(15), 3429. [Link]

  • Sun, Y., et al. (2018). Effect of Small Molecular Additives on Growth Rates of Molecular Crystals from the Melt near Glass-Transition Temperature. Crystal Growth & Design, 18(1), 355-361. [Link]

  • Hampton Research. (n.d.). Halides for Phasing. Hampton Research. [Link]

  • Sandoz AG. (2012). Crystallization of hydrohalides of pharmaceutical compounds.
  • Zhang, Y., et al. (2022). Unveiling the Role of Additives in Modifying Crystallization Behaviors of 4-(Hydroxymethyl) Benzoic Acid. Industrial & Engineering Chemistry Research, 61(21), 7356-7365. [Link]

  • Chemsrc. (2025). 2-Amino-2-methyl-1-propanol. [Link]

  • Judge, R. A., et al. (2009). The Effect of Ionic Liquids on Protein Crystallization and X-ray Diffraction Resolution. Crystal Growth & Design, 9(8), 3463-3469. [Link]

  • Kumar, L., & Bansal, A. K. (2012). Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. Indian Journal of Pharmaceutical Sciences, 74(1), 8-15. [Link]

  • Bratoz-Stres, L., & Hadzi, D. (2025). Hydrogen bonding in the amine hydrohalides. I. General aspects. Journal of Molecular Structure, 1(3), 249-262. [Link]

  • Ataman Kimya. (n.d.). 2-AMINO-2-METHYL-1-PROPANOL (AMP). [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11807, 2-Amino-2-methyl-1-propanol. [Link]

  • Bell, R. P., & Lidwell, O. M. (1940). Hydrogen bonding in the amine hydrohalides. I. General aspects. Canadian Journal of Chemistry, 18(10), 307-319. [Link]

  • Giegé, R., et al. (1999). Additives for the crystallization of proteins and nucleic acids. Journal of Crystal Growth, 196(2-4), 335-344. [Link]

  • NextSDS. (n.d.). 2-Amino-2-methyl-1-propanol hydrobromide — Chemical Substance Information. [Link]

  • Gorrec, F. (2017). The FUSION protein crystallization screen. Acta Crystallographica Section F: Structural Biology Communications, 73(Pt 8), 469-474. [Link]

  • McPherson, A. (2004). Introduction to protein crystallization. Methods in Molecular Biology, 276, 1-23. [Link]

  • Thalladi, V. R., et al. (2021). The Amine Group as Halogen Bond Acceptor in Cocrystals of Aromatic Diamines and Perfluorinated Iodobenzenes. Molecules, 26(9), 2736. [Link]

Sources

Application

Catalytic applications of 2-Amino-2-methylpropan-1-ol hydrobromide in cross-coupling

Application Note: Catalytic Applications of 2-Amino-2-methylpropan-1-ol Hydrobromide (AMPH·HBr) in Cross-Coupling Workflows The Chemical Rationale: Causality in Reagent Selection In transition-metal-catalyzed cross-coupl...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Applications of 2-Amino-2-methylpropan-1-ol Hydrobromide (AMPH·HBr) in Cross-Coupling Workflows

The Chemical Rationale: Causality in Reagent Selection

In transition-metal-catalyzed cross-coupling, the physical and electronic properties of ligands and nucleophiles dictate the fidelity of the catalytic cycle. While the free base 2-amino-2-methylpropan-1-ol (AMP) is a highly valuable bidentate N,O-ligand and coupling partner, it is a hygroscopic, low-melting solid that rapidly absorbs atmospheric moisture and CO₂, complicating precise stoichiometric weighing.

As a Senior Application Scientist, I strongly recommend the use of its hydrobromide salt, 2-Amino-2-methylpropan-1-ol hydrobromide (AMPH·HBr) . This bench-stable, free-flowing powder allows for high-precision mass measurements—a critical parameter when operating at low palladium loadings (0.5–1.0 mol%)[1]. Upon in situ neutralization with an appropriate base, AMPH·HBr releases the active amino alcohol, serving three distinct roles in cross-coupling:

  • A highly efficient nucleophile in Buchwald-Hartwig aminations[1].

  • A stable precursor for 4,4-dimethyl-2-oxazoline directing groups in C–H activation[2].

  • An in situ generated N,O-ligand for Ru/Pd-catalyzed transfer hydrogenations[3].

The Mechanistic Advantage: Blocking β-Hydride Elimination

The primary failure mode when coupling aliphatic amines with aryl halides via Pd-catalysis is the undesired β-hydride elimination of the Pd-amido intermediate, which yields imines and hydrodehalogenated arenes[1]. AMPH·HBr bypasses this completely. The carbon atom adjacent to the primary amine is a quaternary center (gem-dimethyl substituted). Because it lacks α-hydrogens (which become β-hydrogens relative to the palladium center upon coordination), β-hydride elimination is sterically and electronically impossible[1]. This structural causality ensures near-quantitative C–N bond formation.

Experimental Protocols & Workflows

Protocol A: Pd-Catalyzed Buchwald-Hartwig Amination using AMPH·HBr

In this workflow, AMPH·HBr acts as the nucleophilic coupling partner. The base must be added in excess (typically 2.5 equivalents) to serve a dual purpose: neutralizing the hydrobromide salt and deprotonating the Pd-coordinated amine to form the active Pd-amido complex[4].

Materials:

  • Aryl halide (1.0 equiv)

  • AMPH·HBr (1.2 equiv)

  • Pd₂(dba)₃ (0.5 mol% / 1.0 mol% Pd)

  • Xantphos or tBuBrettPhos (1.1 mol%)

  • Cs₂CO₃ or KOtBu (2.5 equiv)

  • Anhydrous 1,4-dioxane or toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with Pd₂(dba)₃, the selected phosphine ligand, AMPH·HBr, and the aryl halide.

  • Base Addition: Add the base (Cs₂CO₃ for base-sensitive substrates; KOtBu for inert substrates)[1]. Causality: The extra equivalent of base is strictly required to neutralize the HBr salt before the catalytic cycle initiates.

  • Inert Atmosphere: Evacuate the flask and backfill with ultra-pure Argon (repeat 3x) to prevent oxidative degradation of the Pd(0) species.

  • Reaction: Inject the anhydrous solvent. Seal the flask and stir at 90–100 °C for 12–24 hours.

  • Validation Check (Self-Validating System): Monitor the reaction via LC-MS. The reaction mixture should transition from a dark reddish-purple (active Pd(0) species) to a pale yellow/brown suspension. The complete absence of hydrodehalogenated arene byproducts in the crude GC-MS trace validates the successful inhibition of β-hydride elimination.

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite, and purify via silica gel flash chromatography.

Protocol B: Synthesis of 4,4-Dimethyl-2-oxazoline Directing Groups

AMPH·HBr is the premier building block for synthesizing 4,4-dimethyl-2-oxazolines. Once installed on an aryl ring, this oxazoline acts as a robust, Lewis-basic directing group that orchestrates ortho-C–H activation for subsequent Suzuki-Miyaura or Heck cross-couplings[2]. The gem-dimethyl groups provide critical steric shielding, preventing unwanted enolization or hydrolytic cleavage during harsh cross-coupling conditions[2].

Step-by-Step Methodology:

  • Acid Chloride Formation: Reflux the starting aryl carboxylic acid (1.0 equiv) in excess SOCl₂ for 2 hours. Concentrate in vacuo to yield the aryl acid chloride.

  • Amidation: Suspend AMPH·HBr (1.1 equiv) in anhydrous CH₂Cl₂ at 0 °C. Add Et₃N (2.2 equiv) dropwise to neutralize the salt and act as an acid scavenger. Slowly add the aryl acid chloride. Stir for 2 hours at room temperature.

  • Cyclization: Cool the mixture back to 0 °C and add excess SOCl₂ (or MsCl/Et₃N) to induce dehydrative cyclization[2]. Stir for an additional 4 hours.

  • Validation Check (Self-Validating System): Analyze the crude product via FTIR. Successful oxazoline formation is confirmed by the complete disappearance of the broad O–H/N–H stretches (~3300 cm⁻¹) and the emergence of a sharp, distinct C=N stretch (~1650 cm⁻¹).

  • Cross-Coupling: The isolated oxazoline can now be subjected to standard Pd-catalyzed ortho-arylation using arylboronic acids.

Quantitative Data Presentation

The following table summarizes the optimized parameters and expected yields for AMPH·HBr-mediated catalytic workflows.

ApplicationSubstrate TypeCatalyst / LigandBase (Equiv)Solvent / TempYield RangeKey Mechanistic Feature
C–N Cross-Coupling Aryl BromidesPd₂(dba)₃ / XantphosCs₂CO₃ (2.5)Dioxane, 100 °C75–95%Blocked β-hydride elimination[1]
C–N Cross-Coupling Base-Sensitive Aryl HalidesPd(OAc)₂ / tBuBrettPhosKOtBu (2.5)Toluene, 90 °C80–90%Rapid reductive elimination[1]
Oxazoline Synthesis Aryl Carboxylic AcidsNone (Condensation)Et₃N (2.2)CH₂Cl₂, 0 °C to RT70–88%Gem-dimethyl steric shielding[2]
Transfer Hydrogenation N-Sulfinyl imines[RuCl₂(p-cymene)]₂ / AMPt-BuOK (0.25)i-PrOH, 50 °C60–99%In situ N,O-bidentate coordination[3]

Mandatory Visualizations

Workflow AMPH AMPH·HBr (Bench-Stable Salt) Base In Situ Neutralization (e.g., KOtBu, Cs2CO3) AMPH->Base AMP 2-Amino-2-methylpropan-1-ol (Active Nucleophile/Ligand) Base->AMP Oxazoline 4,4-Dimethyl-2-oxazoline (Directing Group) AMP->Oxazoline Condensation with Aryl Acids Buchwald Buchwald-Hartwig C-N Coupling Product AMP->Buchwald Pd-Catalyzed Coupling with Aryl Halides RuCat Ru/Pd N,O-Ligand Active Complex AMP->RuCat Coordination to Transition Metals Cross-Coupled\nProducts Cross-Coupled Products Oxazoline->Cross-Coupled\nProducts Pd-Catalyzed Suzuki/Heck

Divergent catalytic applications of AMPH·HBr via in situ activation.

CatalyticCycle Pd0 Pd(0)L_n PdII_Ox Ar-Pd(II)L_n-X (Oxidative Addition) Pd0->PdII_Ox + Ar-X PdII_Amine Ar-Pd(II)L_n(NH-R) (Amido Complex) PdII_Ox->PdII_Amine + AMPH·HBr + Base (Neutralization) PdII_Amine->Pd0 Reductive Elimination Product Ar-NH-R (C-N Product) PdII_Amine->Product BetaElim β-Hydride Elimination BLOCKED (No α-H) PdII_Amine->BetaElim Steric/Electronic Inhibition

Pd-catalyzed Buchwald-Hartwig amination cycle using AMPH·HBr.

Sources

Method

Mastering In Vitro Assays: A Guide to Buffer Preparation with 2-Amino-2-methylpropan-1-ol Hydrobromide

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the preparation and use of 2-Amino-2-methylpropan-1-ol (AMP) based buffers i...

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Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the preparation and use of 2-Amino-2-methylpropan-1-ol (AMP) based buffers in in vitro assays. With a focus on scientific integrity and field-proven insights, this document will delve into the preparation of these buffers starting from the hydrobromide salt of AMP, a common yet often misunderstood starting material.

Introduction: The Critical Role of Buffering in In Vitro Systems

In vitro assays are the bedrock of biomedical research and drug discovery. Their success hinges on maintaining a stable and physiologically relevant environment, with pH being a paramount parameter. Even minor fluctuations in pH can significantly alter enzyme kinetics, protein stability, and cell viability, thereby compromising the reliability and reproducibility of experimental data. Biological buffers are the unsung heroes that resist these pH changes.

2-Amino-2-methylpropan-1-ol, often abbreviated as AMP, is a versatile and effective biological buffer, particularly for assays requiring an alkaline environment. With a pKa of 9.7 at 25°C, it is ideally suited for maintaining a stable pH in the range of 8.7 to 10.4.[1] This makes it a buffer of choice for various enzyme assays, most notably for alkaline phosphatase (ALP), which exhibits optimal activity at a pH of around 10.3-10.5.[2][3]

While AMP is available as a free base (a viscous liquid), it is also commonly supplied as a more stable and easily weighable solid: 2-Amino-2-methylpropan-1-ol hydrobromide. This guide will focus on the practical application of the hydrobromide salt for buffer preparation, a process that requires a fundamental understanding of acid-base chemistry.

Understanding the Chemistry: From Hydrobromide Salt to Alkaline Buffer

2-Amino-2-methylpropan-1-ol hydrobromide is the conjugate acid of the AMP buffer. In this form, the amine group is protonated. To create an alkaline buffer, this proton must be titrated with a strong base, typically sodium hydroxide (NaOH). This process is governed by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the conjugate base (AMP) to the conjugate acid (AMP-H⁺).

The key takeaway for the researcher is that starting with the hydrobromide salt necessitates the addition of a strong base to achieve the desired alkaline pH. This is in contrast to starting with the free base, which would require the addition of a strong acid (like HCl) to lower the pH to the target range.

Physicochemical Properties and Safety Considerations

A thorough understanding of the reagent's properties is crucial for accurate preparation and safe handling.

Key Physicochemical Data
PropertyValueSource(s)
2-Amino-2-methylpropan-1-ol (Free Base)
Molecular FormulaC₄H₁₁NO[4]
Molecular Weight89.14 g/mol [5][6]
pKa (25°C)9.7[1]
Useful pH Range8.7 - 10.4[1]
AppearanceColorless to slightly yellow liquid; can be a solid at room temperature
2-Amino-2-methylpropan-1-ol Hydrobromide
Molecular FormulaC₄H₁₁NO·HBr
Molecular Weight170.05 g/mol [2]
AppearanceSolid
Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable.

  • Hazard Identification : 2-Amino-2-methylpropan-1-ol and its salts can cause skin and serious eye irritation.[5][7]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.[5]

  • Handling : Avoid inhalation of dust if working with the solid hydrobromide salt. Ensure adequate ventilation.[5]

  • Storage : Store the compound in a cool, dry place, away from strong oxidizing agents.[8]

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the manufacturer.[5][8][9][10]

Detailed Protocol: Preparation of a 0.9 M AMP Buffer (pH 10.3) for Alkaline Phosphatase Assays

This protocol provides a step-by-step guide for preparing a robust AMP buffer from 2-Amino-2-methylpropan-1-ol hydrobromide, specifically tailored for colorimetric alkaline phosphatase (ALP) assays. A high buffer concentration is often necessary for ALP assays to counteract the pH-lowering effects of atmospheric CO₂ absorption in the alkaline solution.[1]

Materials and Equipment
  • 2-Amino-2-methylpropan-1-ol hydrobromide (MW: 170.05 g/mol )

  • Sodium hydroxide (NaOH), 10 M solution

  • High-purity, deionized water

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flasks (1 L)

  • Graduated cylinders

Step-by-Step Buffer Preparation
  • Calculate the required mass of the hydrobromide salt : To prepare 1 L of a 0.9 M AMP buffer, you will need:

    • 0.9 moles/L * 170.05 g/mol = 153.045 g

  • Dissolve the salt : In a 1 L volumetric flask, add approximately 700 mL of deionized water. Add 153.045 g of 2-Amino-2-methylpropan-1-ol hydrobromide to the water.

  • Stir to dissolve : Place a stir bar in the flask and place it on a stir plate. Stir until the solid is completely dissolved.

  • Titrate with a strong base : The dissolved hydrobromide salt will result in an acidic solution. To reach the target pH of 10.3, you will need to add a strong base. Slowly add 10 M NaOH while continuously monitoring the pH with a calibrated pH meter.

    • Theoretical Calculation : To completely neutralize the hydrobromide and then adjust the pH to 10.3, you will need approximately 0.9 moles of NaOH. The exact amount will vary, so careful monitoring is essential.

    • Practical Approach : Add the 10 M NaOH dropwise as you approach the target pH. It is crucial to add the base slowly to avoid overshooting the pH.

  • Final volume adjustment : Once the pH is stable at 10.3, add deionized water to bring the final volume to the 1 L mark on the volumetric flask.

  • Storage : Store the buffer at 4°C in a tightly sealed container to minimize CO₂ absorption. The buffer is generally stable for about one month.[1]

Diagram of Buffer Preparation Workflow

G cluster_prep Buffer Preparation weigh 1. Weigh 153.05g of 2-Amino-2-methylpropan-1-ol HBr dissolve 2. Dissolve in ~700 mL deionized water weigh->dissolve Add to water titrate 3. Titrate with 10 M NaOH to pH 10.3 dissolve->titrate Stir until dissolved adjust_volume 4. Adjust final volume to 1 L with deionized water titrate->adjust_volume Once pH is stable store 5. Store at 4°C adjust_volume->store

Caption: Workflow for preparing 0.9 M AMP buffer from its hydrobromide salt.

Application Protocol: In Vitro Colorimetric Alkaline Phosphatase (ALP) Assay

This protocol outlines a standard colorimetric ALP assay using the prepared AMP buffer and p-nitrophenylphosphate (PNPP) as the substrate. The principle of this assay is the enzymatic hydrolysis of the colorless PNPP to the yellow-colored p-nitrophenol (pNP) by ALP at an alkaline pH.[2] The rate of pNP formation is directly proportional to the ALP activity and can be measured spectrophotometrically.

Reagent Preparation
  • ALP Assay Buffer : 0.9 M AMP buffer, pH 10.3 (prepared as described in Section 4.0).

  • Substrate Solution (PNPP) : Prepare a 10 mg/mL solution of PNPP in the ALP Assay Buffer. This solution should be prepared fresh before each use.

  • Stop Solution : 3 M NaOH.

  • ALP Standard : A purified alkaline phosphatase preparation of known activity for generating a standard curve.

  • Sample : Cell lysate, tissue homogenate, or other biological samples containing ALP.

Assay Procedure (96-well plate format)
  • Prepare standards and samples : Prepare serial dilutions of the ALP standard in the ALP Assay Buffer. Dilute your experimental samples as needed in the same buffer.

  • Add reagents to the plate :

    • Add 50 µL of each standard and sample to separate wells of a clear, flat-bottom 96-well plate.

    • Add 50 µL of the ALP Assay Buffer to a well to serve as a blank.

  • Initiate the reaction : Add 50 µL of the freshly prepared PNPP substrate solution to all wells.

  • Incubate : Incubate the plate at 37°C for 15-60 minutes. The incubation time will depend on the ALP activity in your samples and may need to be optimized.

  • Stop the reaction : Add 50 µL of the 3 M NaOH Stop Solution to all wells. The addition of a strong base stops the enzymatic reaction and enhances the yellow color of the p-nitrophenol product.

  • Measure absorbance : Read the absorbance of each well at 405 nm using a microplate reader.

Data Analysis
  • Subtract the absorbance of the blank from the absorbance of all standards and samples.

  • Plot the absorbance of the standards versus their known ALP activity to generate a standard curve.

  • Determine the ALP activity of your samples by interpolating their absorbance values on the standard curve.

Diagram of the In Vitro ALP Assay Workflow

G cluster_assay ALP Assay Workflow prep_plate 1. Add standards, samples, and blank to 96-well plate add_substrate 2. Add PNPP Substrate Solution to all wells prep_plate->add_substrate incubate 3. Incubate at 37°C add_substrate->incubate Initiates reaction stop_reaction 4. Add Stop Solution (3 M NaOH) incubate->stop_reaction read_absorbance 5. Read absorbance at 405 nm stop_reaction->read_absorbance analyze 6. Analyze data read_absorbance->analyze

Caption: Workflow for a colorimetric in vitro alkaline phosphatase assay.

Conclusion

The use of 2-Amino-2-methylpropan-1-ol hydrobromide offers a convenient and reliable means of preparing high-quality alkaline buffers for a variety of in vitro assays. By understanding the underlying chemical principles and following a validated protocol, researchers can ensure the stability and accuracy of their experimental systems. This guide provides the necessary framework for the successful implementation of AMP-based buffers, empowering scientists to generate robust and reproducible data in their pursuit of scientific discovery.

References

  • 2-Amino-2-Methyl-1-Propanol for buffer solutions. (n.d.). AppliChem. Retrieved March 18, 2026, from [Link]

  • 2-Amino-2-Methyl-Propan-1-OL CAS No 124-68-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Loba Chemie. Retrieved March 18, 2026, from [Link]

  • Safety data sheet: 2-Amino-2-methyl-1-propanol. (2022, May 17). CPAchem. Retrieved March 18, 2026, from [Link]

  • Aminomethyl propanol. (n.d.). In Wikipedia. Retrieved March 18, 2026, from [Link]

  • Safety Data Sheet: 2-Amino-2-methyl-1-propanol. (2024, March 1). KISHIDA CHEMICAL CO., LTD. Retrieved March 18, 2026, from [Link]

  • 2-Amino-2-methyl-1-propanol. (n.d.). PubChem. Retrieved March 18, 2026, from [Link]

  • 2-AMINO-2-METHYL-1-PROPANOL. (n.d.). Ataman Kimya. Retrieved March 18, 2026, from [Link]

  • Preparation method of 2-amino-2-methyl-1-propanol. (n.d.). Google Patents.
  • 1-Propanol, 2-amino-2-methyl-. (n.d.). NIST WebBook. Retrieved March 18, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to purify 2-Amino-2-methylpropan-1-ol hydrobromide from synthesis impurities

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the isolation and purification of amine hydrohalide salts.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the isolation and purification of amine hydrohalide salts.

2-Amino-2-methylpropan-1-ol hydrobromide (AMP·HBr) is a highly polar, water-soluble salt. It is often synthesized directly from 2-amino-2-methylpropan-1-ol and hydrobromic acid, or generated as a hydrolysis degradation product of 2-bromo-2-methylpropan-1-amine hydrobromide 1. Because of its strong hydrogen-bonding capabilities, crude AMP·HBr is notoriously prone to trapping water, excess acid, and unreacted free base, often resulting in a frustratingly oily or discolored residue rather than a workable crystalline solid.

This guide provides field-proven, self-validating methodologies to isolate high-purity AMP·HBr.

Quantitative Solvent & Impurity Profiling

To successfully purify AMP·HBr, we must exploit the differential solubility between the hydrobromide salt and its impurities. Amine hydrobromides are highly polar; their solubility increases markedly with temperature in protic solvents but remains negligible in non-polar solvents .

Table 1: Solvent Selection Data for AMP·HBr Recrystallization

SolventBoiling Point (°C)Polarity IndexAMP·HBr Solubility (Hot)AMP·HBr Solubility (Cold)Free Amine Solubility
Water 100.010.2Very HighHighHigh
Methanol 64.75.1HighModerateHigh
Isopropanol (IPA) 82.53.9ModerateLowHigh
Diethyl Ether 34.62.8InsolubleInsolubleModerate
Toluene 110.62.4InsolubleInsolubleLow

Causality Note: Isopropanol (IPA) acts as a "Goldilocks" solvent. Its moderate polarity allows the salt to dissolve at boiling temperatures but forces rapid crystallization upon cooling. Diethyl ether acts as an ideal anti-solvent, crashing out the polar salt while keeping the non-polar impurities dissolved 2.

Troubleshooting FAQs

Q1: My synthesized AMP·HBr is an oily, syrup-like residue rather than a crystalline solid. How do I induce crystallization? A1: This is caused by freezing-point depression due to trapped water and excess HBr. Water strongly hydrogen-bonds with the hydrobromide salt, creating a supercooled liquid state. Because water is difficult to remove under standard vacuum at room temperature, you must perform an azeotropic distillation . By adding toluene and evaporating under reduced pressure, you form a low-boiling water-toluene azeotrope, driving the equilibrium toward a dry, solid salt.

Q2: NMR analysis shows contamination with unreacted 2-amino-2-methylpropan-1-ol. How do I separate the free base from the hydrobromide salt? A2: The free base is uncharged and highly soluble in non-polar solvents, whereas the hydrobromide salt is a polar ionic lattice. Triturating the crude mixture with cold diethyl ether or ethyl acetate will selectively dissolve the free base. For severe contamination, a mixed-solvent recrystallization (Protocol A) is required to partition the free base into the mother liquor.

Q3: The salt has developed a yellow/brown tint and smells faintly of bromine. Is it degraded? A3: Yes, this indicates photo-oxidation of trace bromide ions into elemental bromine ( Br2​ ) over time, or the use of degraded HBr during synthesis 1. To salvage the batch, dissolve the crude salt in hot IPA, add 5-10% (w/w) activated charcoal (Norit), and perform a hot filtration. The porous carbon matrix traps the large, non-polar bromine molecules and colored polymeric byproducts.

LogicTree Start Impure AMP·HBr Oily Oily / Hygroscopic? Start->Oily Color Yellow / Brown Tint? Start->Color FreeBase High Free Base NMR? Start->FreeBase ActOily Azeotropic distillation with Toluene & Vacuum Oily->ActOily Yes ActColor Activated Charcoal treatment in hot IPA Color->ActColor Yes ActFreeBase Triturate with cold Ethyl Acetate/Ether FreeBase->ActFreeBase Yes

Diagnostic logic tree for resolving specific AMP·HBr impurities.

Standard Operating Procedures

Protocol A: Mixed-Solvent Recrystallization (Isopropanol / Diethyl Ether)

Purpose: To obtain high-purity, free-flowing crystals from crude solid AMP·HBr.

  • Dissolution: Place the crude AMP·HBr in a round-bottom flask. Add a minimum volume of Isopropanol (IPA) (approx. 3-5 mL per gram of crude).

  • Heating: Heat the suspension to a gentle reflux (approx. 85°C) using an oil bath or heating mantle until the solid completely dissolves.

  • Hot Filtration (Optional): If the solution is discolored or contains insoluble particulates, quickly filter it through a pre-warmed fluted filter paper or a heated fritted funnel .

  • Anti-Solvent Addition: Remove the flask from the heat source. While the solution is still hot, add diethyl ether dropwise with vigorous stirring. Stop adding ether the moment the solution reaches the "cloud point" (a persistent faint milkiness that does not disappear upon swirling).

  • Crystallization: Allow the flask to cool undisturbed to room temperature over 1 hour, then transfer to an ice bath (0–4°C) for an additional 2 hours to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold diethyl ether to displace the mother liquor.

  • Self-Validation Check: To ensure complete removal of excess HBr, dissolve a 5 mg aliquot of the final dried crystal in 1 mL of DI water and check the pH. A pure amine hydrobromide salt should yield a mildly acidic pH (approx. 4.5–5.5). A pH < 3 indicates residual trapped HBr, requiring a secondary ether wash.

Workflow Crude Crude AMP·HBr (Contains free amine, H2O, HBr) Dissolve Dissolve in minimum boiling Isopropanol Crude->Dissolve Filter Hot Filtration (Remove insoluble particulates) Dissolve->Filter Antisolvent Dropwise addition of Diethyl Ether until cloud point Filter->Antisolvent Cool Slow cooling to RT, then ice bath (0-4°C) Antisolvent->Cool Isolate Vacuum Filtration & Ether Wash Cool->Isolate Pure Pure AMP·HBr Crystals (Vacuum dried) Isolate->Pure

Workflow for the mixed-solvent recrystallization of AMP·HBr.

Protocol B: Azeotropic Drying for Oily Residues

Purpose: To solidify recalcitrant, water-logged AMP·HBr syrups.

  • Solvent Addition: To the flask containing the oily AMP·HBr residue, add 20 mL of anhydrous toluene per gram of crude material.

  • Evaporation: Attach the flask to a rotary evaporator. Apply a vacuum (approx. 50-100 mbar) and heat the water bath to 50°C.

  • Azeotropic Removal: As the toluene evaporates, it will carry the water with it (Toluene/Water azeotrope boils at 85°C at atmospheric pressure, but much lower under vacuum).

  • Trituration: Once the solvent is removed, the residue should appear as a crusty solid. Add 10 mL of cold diethyl ether, scrape the walls with a spatula to break up the solid, and filter.

  • Self-Validation Check: Weigh the receiving flask before and after the final vacuum drying step. Repeat the drying cycle in a vacuum oven (40°C) for 1 hour until a constant mass is achieved ( Δ mass < 0.1%), confirming total solvent and water removal.

References

  • Benchchem. "Technical Guide: 2-Bromo-2-methylpropan-1-amine Hydrobromide." Benchchem.
  • University of Calgary. "RECRYSTALLISATION.
  • ResearchGate. "How to recrystallization amine compound and it is not soluble in common organic solvents."

Sources

Optimization

Technical Support Center: AMP-HBr Buffer Preparation &amp; Troubleshooting Guide

Welcome to the Technical Support Center for 2-Amino-2-methylpropan-1-ol hydrobromide (AMP-HBr) buffer formulation. Designed for analytical scientists and drug development professionals, this guide synthesizes physicochem...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Amino-2-methylpropan-1-ol hydrobromide (AMP-HBr) buffer formulation. Designed for analytical scientists and drug development professionals, this guide synthesizes physicochemical theory with field-proven methodologies to ensure high-fidelity buffering systems for sensitive enzymatic assays (such as alkaline phosphatase) and biological formulations.

Physicochemical Properties of AMP-HBr

AMP is a highly effective biological buffer operating in the alkaline range. While the free base form of AMP is a viscous liquid that requires heating to handle[1], the hydrobromide salt (AMP-HBr) is a stable, crystalline solid. This makes AMP-HBr vastly superior for precise gravimetric weighing and lot-to-lot reproducibility.

Table 1: Key Quantitative Properties of AMP-HBr

PropertyValueReference
Chemical Name 2-Amino-2-methylpropan-1-ol hydrobromide
CAS Number 23551-87-3
Molecular Weight 170.05 g/mol
pKa (at 25°C) 9.7[2]
Useful Buffering Range pH 8.7 – 10.5[2]
Temperature Coefficient ( dpKa/dT ) ~ -0.031 per °C[3]

Experimental Workflow: pH Adjustment Logic

The following diagram maps the logical decision tree for preparing and adjusting the pH of an AMP-HBr solution.

AMP_HBr_Workflow Start Weigh AMP-HBr Salt Dissolve Dissolve in 80% Vol Ultrapure Water Start->Dissolve Temp Equilibrate to Target Temperature Dissolve->Temp Titrate Titrate with NaOH/KOH (Raises pH) Temp->Titrate Check Target pH Reached? Titrate->Check Overshoot pH Overshot? Check->Overshoot No Volume Adjust to Final Volume Check->Volume Yes Overshoot->Titrate Too Low Fix Add HBr to Lower pH (Maintains Anion Profile) Overshoot->Fix Too High Fix->Check End Filter Sterilize & Store (Seal tightly against CO2) Volume->End

Fig 1: Logical workflow for preparing and adjusting AMP-HBr buffer solutions.

Self-Validating Protocol: Preparing 0.5 M AMP-HBr Buffer (pH 9.5)

To guarantee scientific integrity, this protocol is designed as a self-validating system. Do not skip the thermal equilibration or final validation steps.

Step 1: Mass Calculation and Initial Dissolution

  • Action: Weigh 85.03 g of AMP-HBr powder and dissolve it in 800 mL of ultrapure water (18.2 MΩ·cm) in a glass beaker.

  • Causality: AMP-HBr has a molecular weight of 170.05 g/mol . Starting with 80% of the final volume ensures there is sufficient accommodating volume for the titrant (NaOH) without accidentally overshooting the 1 L final mark.

Step 2: Thermal Equilibration (Critical Step)

  • Action: Place the solution in a water bath or incubator set to the exact temperature of your downstream application (e.g., 37°C for mammalian cell assays).

  • Causality: AMP exhibits a highly sensitive temperature coefficient ( dpKa/dT ) of approximately -0.031[3]. Adjusting the pH at a temperature different from the assay temperature will result in a severe pH shift during the experiment, invalidating your kinetic data.

Step 3: Alkaline Titration

  • Action: Insert a calibrated pH probe. Slowly add 5 M NaOH dropwise while stirring continuously until the pH reaches exactly 9.5.

  • Causality: Because AMP-HBr is the salt of a strong acid (HBr) and a weak base (AMP), its initial dissolution yields an acidic solution. The addition of NaOH deprotonates the AMPH+ ions into the AMP free base, establishing the required AMP/AMPH+ conjugate buffering equilibrium.

Step 4: Volume Adjustment and Self-Validation

  • Action: Transfer the solution to a 1 L volumetric flask and bring the final volume to the mark with ultrapure water. Re-measure the pH. Filter sterilize (0.22 µm) and store in a tightly sealed container.

  • Causality & Validation: Dilution can cause minor pH shifts due to changes in activity coefficients; re-measuring validates the final state. Tightly sealing the container prevents atmospheric CO2​ absorption, which would prematurely acidify the buffer[1].

Troubleshooting & FAQs

Q1: Why is my AMP-HBr solution highly acidic (~pH 4-5) before I even start adjusting the pH? A: This is a fundamental property of the salt. AMP-HBr fully dissociates in water into AMPH+ and Br− ions. The AMPH+ ion acts as a weak acid ( pKa=9.7 [2]), donating protons to the water and lowering the pH. To activate its buffering capacity in the alkaline range (pH 8.7–10.5), you must titrate it with a strong base (like NaOH) to convert a portion of the AMPH+ back into the AMP free base.

Q2: I adjusted my AMP-HBr buffer to pH 10.0 at room temperature (25°C), but my alkaline phosphatase assay at 37°C is underperforming. What happened? A: Your buffer experienced a temperature-induced pH crash. The pKa of AMP is highly temperature-dependent, shifting by roughly -0.031 units for every 1°C increase[3]. Heating the buffer from 25°C to 37°C (+12°C) drops the pKa (and consequently the pH) by approximately 0.37 units, bringing your working pH down to ~9.63. For temperature-sensitive assays, you must equilibrate the buffer to 37°C before adjusting the pH.

Q3: I accidentally overshot my target pH by adding too much NaOH. Can I use standard HCl to bring it back down? A: It is highly discouraged. While HCl will lower the pH, it introduces chloride ( Cl− ) ions into a system that currently only contains bromide ( Br− ) and sodium ( Na+ ) ions. Creating a mixed-halogen environment can cause unpredictable ionic strength variations and may inhibit specific metalloenzymes. To maintain a self-consistent anion profile, you should strictly use Hydrobromic acid (HBr) to lower the pH.

Q4: Why does the pH of my AMP-HBr buffer decrease after being stored on the benchtop for a few days? A: AMP buffers operate in the alkaline range, making them highly effective carbon dioxide ( CO2​ ) scrubbers[1]. When exposed to the air, the buffer absorbs atmospheric CO2​ , which hydrates to form carbonic acid. This acidifies the solution and depletes the AMP free base. To prevent this, always store AMP buffers in tightly sealed, low-headspace containers, or prepare fresh batches for highly sensitive kinetic assays.

Q5: What is the exact advantage of using AMP-HBr over the AMP free base? A: The AMP free base has a low melting point (18–26°C) and is often a highly viscous liquid at room temperature, which makes precise volumetric or gravimetric handling incredibly difficult without prior heating to ~35°C[1]. In contrast, AMP-HBr is a stable, crystalline solid powder. This allows for highly accurate, hassle-free weighing at room temperature, ensuring superior lot-to-lot reproducibility in drug development workflows.

References

  • [2] CAS 124-68-5: 2-Amino-2-methyl-1-propanol. CymitQuimica. 2

  • [1] 2- Amino- 2- Methyl- 1- Propanol for buffer solutions. Catrosa / AppliChem.1

  • 2-AMINO-2-METHYL-1-PROPANOL. Ataman Kimya.

  • 2-Amino-2-methylpropan-1-ol hydrobromide | 23551-87-3. Sigma-Aldrich.

  • [3] 2-Amino-2-methyl-1-propanol | 124-68-5. Benchchem. 3

Sources

Troubleshooting

Handling hygroscopicity and moisture sensitivity of 2-Amino-2-methylpropan-1-ol hydrobromide

Welcome to the Technical Support Center for handling 2-Amino-2-methylpropan-1-ol hydrobromide (AMP·HBr) . As a sterically hindered amine hydrohalide, this compound is a critical building block in pharmaceutical synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 2-Amino-2-methylpropan-1-ol hydrobromide (AMP·HBr) . As a sterically hindered amine hydrohalide, this compound is a critical building block in pharmaceutical synthesis and buffer formulation. However, its extreme moisture sensitivity often leads to handling errors, compromised reaction stoichiometry, and material degradation.

This guide, designed for researchers and drug development professionals, provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic reasoning required to maintain the integrity of your reagents.

Part 1: The Causality of Hygroscopicity in AMP·HBr

To effectively troubleshoot, one must understand the underlying physical chemistry. Why does AMP·HBr absorb moisture so aggressively?

While the free base (2-amino-2-methyl-1-propanol) is inherently hygroscopic and actively absorbs atmospheric moisture and carbon dioxide[1], converting it to a hydrobromide salt (CAS 23551-87-3) fundamentally alters its crystal lattice. The introduction of the highly polar bromide anion and the protonated ammonium center creates a dense network of hydrogen-bond donors and acceptors.

When exposed to ambient air, the salt exhibits a low Critical Relative Humidity (CRH). Water molecules adsorb onto the crystal surface, penetrating the lattice and causing a rapid phase transition from a solid to a solution—a process known as deliquescence[2]. This not only skews the molecular weight during weighing but can also trigger localized microenvironmental acidity, leading to the disproportionation or hydrolysis of sensitive downstream APIs[2].

Mechanism Ambient Ambient Humidity (H2O Exposure) Surface Surface Adsorption & H-Bonding Ambient->Surface Lattice Lattice Penetration (Capillary Condensation) Surface->Lattice Deliquescence Deliquescence & Caking Lattice->Deliquescence Error Stoichiometry Skew & Degradation Deliquescence->Error

Caption: Mechanistic pathway of moisture-induced degradation in AMP·HBr.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I tried to weigh AMP·HBr on the open bench, but the analytical balance kept drifting upward. What is happening? A: The upward drift on your balance is the real-time mass of atmospheric water being absorbed by the AMP·HBr lattice. Because amine hydrohalides are highly hygroscopic, even brief exposure to standard laboratory humidity (40-60% RH) causes rapid water uptake[3]. This makes accurate mass determination impossible. Resolution: You must weigh this compound inside an inert atmosphere glovebox (RH < 5%) or utilize a sealed weighing vessel tared prior to opening.

Q2: My newly opened bottle of AMP·HBr has formed a solid, hard block. Is the material ruined? A: Not necessarily. Caking occurs when surface moisture dissolves a small amount of the salt, which then recrystallizes and bridges the particles together[3]. If the material is merely caked but remains dry to the touch (not a viscous liquid), it can be salvaged via mechanical trituration and vacuum desiccation (See Protocol 2). However, if the material has deliquesced into a liquid state, the risk of hydrolysis is too high, and the batch should be discarded[4].

Q3: How does moisture in AMP·HBr affect my downstream peptide coupling or anhydrous synthesis? A: Water introduced via hygroscopic reagents acts as a nucleophile. In coupling reactions, this rogue water will compete with your intended amine, hydrolyzing your coupling reagents (e.g., HATU, EDC) or forming unwanted side products. Furthermore, a 5% water weight in your AMP·HBr means you are adding 5% less of the active amine than your stoichiometry dictates, destroying your reaction E-factor and yield.

Part 3: Quantitative Moisture Thresholds

To standardize handling across your laboratory, refer to the following empirical thresholds for AMP·HBr exposure.

Relative Humidity (RH)Exposure TimePhysical State of AMP·HBrEst. Water Content (w/w)Recommended Action
< 5% (Glovebox) IndefiniteFree-flowing white powder< 0.5%Direct use
20% - 30% < 10 minsMinor surface clumping0.5% - 2.0%Break clumps, use immediately
40% - 60% > 30 minsSevere caking / Hard block2.0% - 5.0%Vacuum desiccation required
> 75% > 1 hourDeliquescence (Viscous liquid)> 5.0%Discard material

Part 4: Self-Validating Experimental Protocols

Protocol 1: Anhydrous Handling and Stock Solution Preparation

Objective: To accurately weigh and dissolve AMP·HBr without moisture compromise. Causality: Dissolving the salt in an anhydrous solvent immediately upon weighing locks the amine in a stable, measurable liquid state, preventing further atmospheric degradation[3].

  • Equilibration: Transfer the sealed AMP·HBr container into an inert atmosphere glovebox (Argon or Nitrogen, RH < 5%). Allow the container to equilibrate to the ambient temperature of the glovebox for 30 minutes to prevent thermal condensation.

  • Static Mitigation: Hygroscopic powders in dry environments generate static. Pass an anti-static gun over the analytical balance and the glass weighing vial.

  • Dispensing: Tare the pre-dried glass vial. Using a dry, stainless-steel spatula, dispense the required mass of AMP·HBr.

  • Solvation: Immediately dissolve the powder in an anhydrous solvent (e.g., dry DMF, DCM, or absolute ethanol) to create a stock solution of known molarity.

  • Validation: Seal the vial with a PTFE-lined septum cap. You can now safely remove the solution from the glovebox. Extract aliquots via a dry syringe purged with nitrogen.

Protocol 2: Recovery and Desiccation of Caked AMP·HBr

Objective: To restore caked AMP·HBr to a free-flowing, anhydrous state. Causality: Trituration maximizes the surface area, allowing trapped capillary water to escape the crystal lattice during high-vacuum thermal treatment.

  • Mechanical Breakdown: Inside a low-humidity environment (or glovebox), transfer the caked AMP·HBr into a dry, glass mortar. Gently triturate the solid into a fine powder.

  • Surface Area Maximization: Spread the powder evenly across a wide glass petri dish, ensuring the layer is no thicker than 5 mm.

  • Thermal Vacuum Drying: Place the dish in a vacuum oven. Set the temperature to 50°C (safe heating, as the melting point of the hydrobromide salt is significantly higher than the free base) and apply high vacuum (< 10 mbar) for 24 hours.

  • Cooling: Break the vacuum with dry nitrogen. Immediately transfer the hot powder into a desiccator containing fresh Phosphorus Pentoxide ( P2​O5​ ) to cool to room temperature.

  • System Validation (Critical): Before using the recovered material in synthesis, perform a Karl Fischer (KF) titration on a 50 mg sample. The recovery is only validated if the water content is < 0.5% w/w [4].

DecisionTree Start Inspect AMP·HBr Physical State FreeFlowing Free-Flowing Powder Start->FreeFlowing Caked Clumped or Caked Start->Caked Liquid Deliquescent (Liquid) Start->Liquid Glovebox Weigh in Glovebox (RH < 5%) FreeFlowing->Glovebox Vacuum Protocol 2: Triturate & Vacuum Dry (50°C) Caked->Vacuum Discard Discard Material Liquid->Discard Use Proceed with Synthesis Glovebox->Use KF Karl Fischer Titration Validation Vacuum->KF KF->Discard Moisture > 0.5% KF->Use Moisture < 0.5%

Caption: Decision tree for troubleshooting and recovering moisture-compromised AMP·HBr.

References

  • MDPI. Synthesis, Characterization and Structural Study of the Two Ionic Hydrogen-Bonded Organic Frameworks Based on Sterically Crowded Bifunctional Moieties. Retrieved from: [Link]

  • National Institutes of Health (PMC). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from:[Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: Potentiometric Titration Methods for 2-Amino-2-methylpropan-1-ol Hydrobromide (AMP·HBr)

Executive Summary For researchers, synthetic chemists, and drug development professionals, accurately determining the concentration of amine hydrobromide salts like 2-Amino-2-methylpropan-1-ol hydrobromide (AMP·HBr) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers, synthetic chemists, and drug development professionals, accurately determining the concentration of amine hydrobromide salts like 2-Amino-2-methylpropan-1-ol hydrobromide (AMP·HBr) is a critical quality control step. AMP is a sterically hindered primary amino alcohol widely used as a biological buffer, a reagent in pharmaceutical synthesis, and a precursor to complex organic molecules.

This guide objectively compares the two primary potentiometric titration methods—Argentometric and Acid-Base—against orthogonal Ion Chromatography (IC). It provides the mechanistic causality and self-validating protocols required to implement these assays with the highest scientific integrity.

Mechanistic Causality: The Dual Nature of AMP·HBr

AMP·HBr dissociates in aqueous solutions into the protonated amine ( R−NH3+​ ) and the bromide anion ( Br− ). This dual ionic nature offers two distinct analytical targets:

  • The Bromide Anion (Argentometric Method): Silver nitrate ( AgNO3​ ) selectively precipitates Br− to form Silver Bromide ( AgBr ). The extremely low solubility product ( Ksp​=5.4×10−13 ) drives the reaction to completion, yielding a sharp potentiometric inflection point measured by a Silver/Silver Sulfide ( Ag/Ag2​S ) Ion-Selective Electrode (ISE). This mechanism is the pharmacopeial gold standard for hydrobromide salts .

  • The Protonated Amine (Acid-Base Method): AMP has a pKa of 9.7 at 25°C . Titrating the conjugate acid ( AMP−H+ ) with a strong base ( NaOH ) deprotonates the amine. Because the pKa is relatively high, the equivalence point occurs in a highly alkaline region (pH > 11). This requires a specialized high-alkali glass electrode to prevent "sodium error," where the glass membrane erroneously responds to Na+ ions from the titrant.

Method Comparison Matrix

Summarizing the quantitative performance data helps in selecting the appropriate methodology for your specific matrix and workflow.

Analytical MethodTarget AnalyteTypical Precision (RSD%)Linearity RangeAnalysis TimePrimary Interferences
Argentometric Titration Bromide ( Br− )< 0.5%1 - 100 mM~5 minHalides ( Cl− , I− ), Thiols
Acid-Base Titration Amine ( R−NH3+​ )< 1.0%10 - 100 mM~5 minAtmospheric CO2​ , Other amines
Ion Chromatography (IC) Both ( Br− , AMP+ )< 2.0%0.01 - 10 mM~20 minCo-eluting ionic species

Analytical Workflow

Workflow A AMP·HBr Sample B Select Target Ion A->B C1 Bromide Ion (Br⁻) B->C1 High Precision Assay C2 Protonated Amine (R-NH₃⁺) B->C2 Routine Verification D1 Argentometric Titration Titrant: 0.1 M AgNO₃ C1->D1 D2 Acid-Base Titration Titrant: 0.1 M NaOH C2->D2 E1 Ag/Ag₂S ISE Endpoint: ~250 mV D1->E1 E2 High-Alkali pH Glass Endpoint: pH ~11 D2->E2 F Concentration Output E1->F E2->F

Analytical workflow for AMP·HBr concentration determination.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. This means incorporating continuous verification of titrant molarity, electrode slope, and environmental controls.

Method A: Argentometric Potentiometric Titration (Recommended)

This method is highly recommended due to the unambiguous endpoint provided by the precipitation of AgBr . It is completely unaffected by atmospheric CO2​ , which is a common issue for amine titrations .

Self-Validation Check: The Ag/Ag2S electrode must demonstrate a Nernstian slope of 59.16 ± 2 mV per decade of bromide concentration at 25°C. Perform a System Suitability Test (SST) using NIST-traceable NaBr before sample analysis to ensure the electrode is not fouled by organic contaminants.

Step-by-Step Methodology:

  • Titrant Standardization: Standardize 0.1 M AgNO3​ against primary standard grade Sodium Chloride ( NaCl ) using the Ag/Ag2S electrode.

  • Sample Preparation: Accurately weigh an amount of AMP·HBr equivalent to approximately 2.0 mmol of bromide. Dissolve in 50 mL of deionized water (18.2 MΩ·cm).

  • Acidification (Critical Causality Step): Add 2 mL of 2 M Nitric Acid ( HNO3​ ). Why? Acidifying the solution prevents the co-precipitation of Silver Oxide ( Ag2​O ) or Silver Hydroxide ( AgOH ), which can form in neutral to alkaline conditions and falsely elevate the titrant consumption .

  • Titration: Immerse the Ag/Ag2S indicator electrode and a double-junction reference electrode (outer fill: 1 M KNO3​ to prevent Cl− contamination from standard reference electrolytes). Titrate with 0.1 M AgNO3​ under constant stirring.

  • Data Acquisition: Record the potential (mV) vs. volume (mL). The equivalence point is determined by the maximum of the first derivative curve ( dE/dV ).

Method B: Aqueous Acid-Base Potentiometric Titration

This method is useful when halide interferences (like Cl− ) are present in the sample matrix, rendering the argentometric method inaccurate.

Self-Validation Check: Perform a blank titration of the deionized water solvent. Water readily absorbs atmospheric CO2​ to form carbonic acid, which consumes NaOH and positively biases the AMP·HBr concentration. Subtract the blank volume from the sample volume to validate the true amine concentration.

Step-by-Step Methodology:

  • Titrant Standardization: Standardize 0.1 M NaOH against primary standard Potassium Hydrogen Phthalate (KHP).

  • Sample Preparation: Accurately weigh an amount of AMP·HBr equivalent to approximately 2.0 mmol of the amine. Dissolve in 50 mL of degassed, deionized water.

  • Electrode Selection (Critical Causality Step): Use a high-alkali pH glass electrode. Why? The equivalence point for AMP (pKa 9.7) occurs around pH 11.2. Standard pH electrodes suffer from "alkaline error" at pH > 10, responding to Na+ from the titrant and causing a sluggish, inaccurate endpoint.

  • Titration: Titrate with 0.1 M NaOH under constant stirring. Maintain a nitrogen blanket over the titration vessel to prevent CO2​ ingress during the assay.

  • Data Acquisition: Record pH vs. volume (mL). The equivalence point is identified at the inflection point of the titration curve.

Conclusion

For the precise determination of 2-Amino-2-methylpropan-1-ol hydrobromide, the Argentometric Potentiometric Titration remains the superior choice due to its sharp inflection point, lack of atmospheric interference, and high precision (RSD < 0.5%). The Acid-Base method serves as a robust orthogonal technique when halide impurities are present, provided that alkaline error and CO2​ absorption are rigorously controlled.

References

  • European Pharmacopoeia (Ph. Eur.). "Hyoscine Hydrobromide Monograph - Potentiometric Assay". DrugFuture. [Link]

  • Ayad, M., et al. "Conductometric Titration Method for Determination of Amine Hydrobromides Using Silver Nitrate". Journal of Medical Sciences. [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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